Pth (13-34) (human)
Description
The exact mass of the compound Pth (13-34) (human) is 2807.4846760 g/mol and the complexity rating of the compound is 6230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pth (13-34) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pth (13-34) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C125H199N39O33S/c1-63(2)47-83(112(185)149-79(34-37-94(130)166)107(180)159-91(56-99(173)174)119(192)164-101(67(9)10)122(195)160-88(53-71-59-138-62-143-71)116(189)158-89(54-95(131)167)117(190)161-92(123(196)197)50-68-25-13-12-14-26-68)153-105(178)76(31-19-22-43-128)145-103(176)75(30-18-21-42-127)144-104(177)77(32-23-44-139-124(133)134)147-111(184)84(48-64(3)4)154-114(187)86(51-69-57-141-74-29-16-15-27-72(69)74)156-108(181)81(36-39-98(171)172)151-121(194)100(66(7)8)163-110(183)78(33-24-45-140-125(135)136)146-106(179)80(35-38-97(169)170)148-109(182)82(40-46-198-11)150-120(193)93(60-165)162-118(191)90(55-96(132)168)157-113(186)85(49-65(5)6)155-115(188)87(52-70-58-137-61-142-70)152-102(175)73(129)28-17-20-41-126/h12-16,25-27,29,57-59,61-67,73,75-93,100-101,141,165H,17-24,28,30-56,60,126-129H2,1-11H3,(H2,130,166)(H2,131,167)(H2,132,168)(H,137,142)(H,138,143)(H,144,177)(H,145,176)(H,146,179)(H,147,184)(H,148,182)(H,149,185)(H,150,193)(H,151,194)(H,152,175)(H,153,178)(H,154,187)(H,155,188)(H,156,181)(H,157,186)(H,158,189)(H,159,180)(H,160,195)(H,161,190)(H,162,191)(H,163,183)(H,164,192)(H,169,170)(H,171,172)(H,173,174)(H,196,197)(H4,133,134,139)(H4,135,136,140)/t73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,100-,101-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXFEHDZJLJEA-HQIUGSBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C125H199N39O33S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745583 | |
| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2808.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81306-64-1 | |
| Record name | L-Lysyl-L-histidyl-L-leucyl-L-asparaginyl-L-seryl-L-methionyl-L-alpha-glutamyl-L-arginyl-L-valyl-L-alpha-glutamyl-L-tryptophyl-L-leucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidyl-L-asparaginyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Role of PTH (13-34) in Bone Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34) (teriparatide), have been extensively studied and utilized therapeutically for their anabolic effects on bone, the precise functions of other PTH fragments remain less understood. This technical guide delves into the current scientific understanding of the mechanism of action of a specific N-terminally truncated fragment, PTH (13-34), in bone remodeling. While research specifically focused on PTH (13-34) is limited, this document synthesizes the available evidence regarding its receptor binding, downstream signaling pathways, and its putative effects on osteoblasts and osteoclasts. This guide aims to provide a comprehensive resource for researchers and professionals in the field of bone biology and drug development, highlighting both what is known and the critical knowledge gaps that warrant further investigation.
Introduction: The PTH Axis in Bone Remodeling
Bone remodeling is a continuous physiological process involving the coupled activities of bone-resorbing osteoclasts and bone-forming osteoblasts. Parathyroid hormone is a key endocrine regulator of this process. The effects of PTH on bone are complex and depend on the mode of administration; intermittent exposure leads to a net anabolic effect, while continuous high levels result in bone resorption.[1]
PTH and its fragments exert their effects primarily through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes.[2] Upon ligand binding, PTH1R can activate multiple downstream signaling cascades, with the most well-characterized being the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. Activation of this pathway is primarily associated with the N-terminal region of PTH.[3] Another key pathway involves phospholipase C (PLC) and protein kinase C (PKC).[3]
PTH (13-34): A C-Terminal Fragment with Potential Bioactivity
PTH (13-34) is a C-terminal fragment of PTH (1-34). The C-terminal region of PTH (1-34) is known to be crucial for high-affinity binding to the PTH1R.[4] While the N-terminal domain is primarily responsible for receptor activation and cAMP generation, studies on N-terminally truncated fragments like PTH (13-34) suggest they may have distinct biological activities.
Receptor Binding
Table 1: Putative Receptor Interaction of PTH Fragments
| PTH Fragment | Primary Receptor Interaction Domain | Known Signaling Pathway Activation |
| PTH (1-34) | N-terminal (activation) & C-terminal (binding) | cAMP/PKA, PLC/PKC |
| PTH (13-34) | Primarily C-terminal (binding) | PKC (PLC-independent) |
Signaling Pathways
A key finding regarding N-terminally truncated PTH fragments, including PTH (13-34), is their ability to activate Protein Kinase C (PKC). Notably, this activation can occur independently of phospholipase C (PLC) stimulation, which is the classical pathway for PKC activation by many GPCRs. This suggests that PTH (13-34) may induce a conformational change in the PTH1R that favors coupling to a distinct signaling cascade compared to the full N-terminal agonist.
Effects on Bone Cells
The specific effects of PTH (13-34) on osteoblast and osteoclast function are not well-documented. However, based on its ability to activate PKC, we can hypothesize its potential roles. PKC signaling in osteoblasts is complex and can influence both proliferation and differentiation.
Osteoblasts
Studies on N-terminally truncated PTH fragments have shown PKC activation in rat osteoblasts. The downstream consequences of this specific PKC activation by PTH (13-34) on osteoblast differentiation markers such as alkaline phosphatase (ALP), RUNX2, and mineralization have not been elucidated.
Osteoclasts
PTH indirectly stimulates osteoclast activity by acting on osteoblasts and osteocytes to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG). The specific impact of PTH (13-34)-mediated PKC signaling on the RANKL/OPG ratio is currently unknown and represents a critical area for future research.
Experimental Protocols
Detailed experimental protocols specifically for PTH (13-34) are not widely published. However, standard methodologies for studying PTH fragments can be adapted.
Radioligand Binding Assay
This assay is used to determine the binding affinity of PTH (13-34) to the PTH1R.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing PTH1R to isolate cell membranes.
-
Incubation: Incubate a fixed concentration of a radiolabeled PTH analog (e.g., [¹²⁵I]PTH(1-34)) with the cell membranes in the presence of increasing concentrations of unlabeled PTH (13-34).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.
Protein Kinase C (PKC) Activity Assay
This assay measures the ability of PTH (13-34) to activate PKC in target cells.
Methodology:
-
Cell Culture and Treatment: Culture osteoblastic cells (e.g., SaOS-2, MC3T3-E1) and treat with varying concentrations of PTH (13-34) for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular proteins, including PKC.
-
Immunoprecipitation (Optional): Immunoprecipitate a specific PKC isoform to study its activation.
-
Kinase Reaction: Incubate the cell lysate or immunoprecipitate with a PKC-specific substrate and [γ-³²P]ATP.
-
Separation and Quantification: Separate the phosphorylated substrate from the radioactive ATP using phosphocellulose paper or other methods and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the fold-increase in PKC activity relative to untreated control cells.
Discussion and Future Directions
The available evidence, though limited, suggests that PTH (13-34) is not an inert fragment but possesses biological activity, primarily through the activation of PKC. This PLC-independent activation hints at a nuanced regulation of PTH1R signaling. However, significant knowledge gaps remain.
Key unanswered questions include:
-
What is the precise binding affinity of PTH (13-34) for the PTH1R?
-
What are the downstream targets of PTH (13-34)-induced PKC activation in osteoblasts?
-
Does PTH (13-34) influence osteoblast proliferation, differentiation, and mineralization?
-
How does PTH (13-34) affect the expression of RANKL and OPG in osteoblasts and osteocytes?
-
What is the in vivo effect of PTH (13-34) on bone remodeling and bone mass?
Answering these questions will be crucial for a complete understanding of PTH physiology and could potentially open new avenues for the development of novel therapeutics for bone disorders that selectively target specific PTH signaling pathways.
Conclusion
PTH (13-34) represents an intriguing piece of the complex puzzle of parathyroid hormone's action on bone. Its ability to activate PKC through a potentially unconventional pathway warrants further in-depth investigation. This technical guide provides a summary of the current, albeit limited, knowledge and serves as a call to action for further research to elucidate the precise role of this and other PTH fragments in skeletal biology. A deeper understanding of the structure-function relationships of various PTH fragments and their differential activation of intracellular signaling pathways will be instrumental in designing the next generation of anabolic therapies for osteoporosis and other bone diseases.
References
- 1. Parathyroid hormone exerts disparate effects on osteoblast differentiation depending on exposure time in rat osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C-activating domains of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on Pth (13-34) (human) and its Role in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate homeostasis. Its biological activities are mediated primarily through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). While the full-length hormone and its N-terminal fragment, PTH (1-34) (Teriparatide), have been extensively studied and are used therapeutically, various other PTH fragments exist, each with potentially distinct biological activities. This technical guide focuses on the human parathyroid hormone fragment (13-34), Pth (13-34), and its nuanced role in calcium homeostasis, providing a comprehensive resource for researchers and drug development professionals.
Pth (13-34) is a 22-amino acid peptide fragment of the full-length human PTH. Unlike PTH (1-34), which robustly activates both adenylyl cyclase/protein kinase A (PKA) and phospholipase C/protein kinase C (PKC) signaling pathways, Pth (13-34) exhibits a more selective signaling profile. This document will delve into the specific molecular interactions and downstream cellular effects of Pth (13-34), present quantitative data on its activity, and provide detailed experimental protocols for its characterization.
Molecular Profile and Mechanism of Action
Pth (13-34) interacts with the PTH1R, but its binding and subsequent signaling differ significantly from that of the full-length hormone or PTH (1-34). The N-terminal region of PTH is crucial for the activation of adenylyl cyclase, and the absence of the first 12 amino acids in Pth (13-34) is thought to be the reason for its inability to stimulate this pathway.
However, studies have shown that Pth (13-34) can selectively activate the PKC signaling pathway in a dose-dependent manner.[1] This activation is observed at physiological concentrations, suggesting a potential endogenous role for this fragment. The selective activation of PKC without a concomitant increase in cAMP/PKA signaling makes Pth (13-34) a valuable tool for dissecting the distinct roles of these two major PTH-activated pathways.
Signaling Pathways
The differential signaling initiated by Pth (13-34) compared to PTH (1-34) is illustrated in the following diagram.
Role in Calcium Homeostasis
The primary function of PTH is to maintain calcium homeostasis by acting on bone and kidney. In the kidney, PTH stimulates the reabsorption of calcium and promotes the synthesis of 1,25-dihydroxyvitamin D3 [1,25-(OH)2D3], the active form of vitamin D.
Studies utilizing isolated rat renal proximal tubules have demonstrated that Pth (13-34), through its selective activation of PKC, can stimulate the secretion of 1,25-(OH)2D3.[1] This finding is significant as it suggests that the PKC pathway, independently of the PKA pathway, plays a crucial role in the renal synthesis of active vitamin D. The physiological concentrations at which Pth (13-34) elicits this effect (10⁻¹¹-10⁻¹⁰ M) further support its potential as a regulator of vitamin D metabolism.[1]
The in vivo effects of Pth (13-34) on systemic calcium and phosphate levels are less well-characterized compared to PTH (1-34). While PTH (1-34) administration leads to a transient increase in serum calcium and a decrease in serum phosphate, further studies are needed to determine if Pth (13-34) administration results in similar or distinct effects on mineral ion homeostasis in vivo.
Quantitative Data
The following table summarizes the available quantitative data for human Pth (13-34) in comparison to human PTH (1-34).
| Parameter | Pth (13-34) (human) | PTH (1-34) (human) | Reference |
| Receptor Binding Affinity (PTH1R) | |||
| IC₅₀ | Data not available | ~0.3 nM (for RG conformation) | [2] |
| Kᵢ | Data not available | ~5.6 nM | [3] |
| Signaling Potency | |||
| PKC Activation (EC₅₀) | 10⁻¹¹ - 10⁻¹⁰ M (effective concentration) | Activates PKC | |
| Adenylyl Cyclase Activation (EC₅₀) | No significant activation | Potent activator | |
| Biological Activity | |||
| 1,25-(OH)₂D₃ Secretion | Stimulates | Stimulates |
Note: The binding affinity data for Pth (13-34) is currently not available in the public domain. The provided values for PTH (1-34) are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Pth (13-34).
PKC Activity Assay in Renal Proximal Tubules
This protocol is adapted from studies investigating the effect of PTH fragments on PKC activity in isolated rat renal proximal tubules.
Workflow Diagram:
Methodology:
-
Isolation of Renal Proximal Tubules:
-
Anesthetize male Sprague-Dawley rats and perfuse kidneys with ice-cold saline.
-
Dissect the renal cortex and mince the tissue.
-
Digest the minced tissue with collagenase in a shaking water bath.
-
Isolate proximal tubules using a Percoll density gradient centrifugation.
-
-
Treatment with PTH Fragments:
-
Resuspend the isolated tubules in a suitable buffer (e.g., Krebs-Henseleit).
-
Incubate the tubules with varying concentrations of Pth (13-34) (e.g., 10⁻¹² to 10⁻⁶ M) or controls (e.g., vehicle, PTH (1-34)) for a specified time (e.g., 15 minutes) at 37°C.
-
-
Measurement of PKC Activity:
-
Terminate the incubation by rapid centrifugation and homogenization of the cell pellet in an ice-cold buffer.
-
Separate the membrane and cytosolic fractions by ultracentrifugation.
-
Assay PKC activity in both fractions by measuring the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.
-
Separate the phosphorylated substrate from free [γ-³²P]ATP using phosphocellulose paper.
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Adenylyl Cyclase Activity Assay
This protocol describes a method for assessing the effect of Pth (13-34) on adenylyl cyclase activity in renal cortical membranes.
Methodology:
-
Preparation of Renal Cortical Membranes:
-
Homogenize rat renal cortex in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Adenylyl Cyclase Assay:
-
Incubate the membranes with Pth (13-34) or controls in an assay mixture containing ATP, MgCl₂, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., containing EDTA and boiling).
-
Measure the amount of cAMP produced using a competitive binding assay (e.g., radioimmunoassay or a commercial ELISA kit).
-
Intracellular Calcium Measurement
This protocol utilizes the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to Pth (13-34) in osteoblastic cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Dye Loading:
-
Culture osteoblastic cells (e.g., SaOS-2 or primary osteoblasts) on glass coverslips.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular Fura-2 AM.
-
-
Fluorescence Microscopy:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological salt solution.
-
-
Data Acquisition:
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
Add Pth (13-34) to the perfusion solution and record the change in the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Conclusion and Future Directions
Pth (13-34) (human) represents a fascinating and potentially important fragment of parathyroid hormone. Its ability to selectively activate the PKC signaling pathway without engaging the PKA pathway provides a unique tool for researchers to dissect the specific roles of these two signaling cascades in PTH biology. The finding that Pth (13-34) can stimulate 1,25-(OH)2D3 synthesis in renal tubules highlights a potential physiological role in calcium and vitamin D metabolism.
However, several key questions remain. The precise binding affinity of Pth (13-34) to the PTH1R needs to be determined to fully understand its molecular interactions. Further in vivo studies are crucial to elucidate its systemic effects on calcium and phosphate homeostasis and to explore its therapeutic potential. The conflicting reports regarding its activity in different assay systems also warrant further investigation to understand the context-dependent nature of its signaling.
For drug development professionals, the selective PKC-activating property of Pth (13-34) could be a starting point for the design of novel PTH analogues with more targeted therapeutic effects, potentially separating the anabolic actions of PTH on bone from its effects on calcium mobilization. A deeper understanding of the structure-activity relationships of various PTH fragments, including Pth (13-34), will undoubtedly pave the way for the development of the next generation of therapies for metabolic bone diseases.
References
- 1. Structure-function requirements of parathyroid hormone for stimulation of 1,25-dihydroxyvitamin D3 production by rat renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of PTH(13-34): A Technical Deep Dive into its Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of the parathyroid hormone fragment, PTH(13-34). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge on the binding, signaling, and functional effects of this C-terminal PTH fragment. Through a comprehensive review of available literature, this paper presents quantitative data, detailed experimental methodologies, and visual representations of key pathways to elucidate the nuanced role of PTH(13-34) in parathyroid hormone physiology.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its biological effects are primarily mediated through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor. While the full-length hormone, PTH(1-84), and its N-terminal fragment, PTH(1-34), are well-characterized agonists, the biological significance of other circulating PTH fragments is an area of active investigation. Among these, the C-terminal fragment PTH(13-34) has garnered interest for its distinct signaling properties. This guide explores the current understanding of PTH(13-34)'s interaction with the PTH1R and its downstream cellular effects.
Data Presentation
The biological activity of PTH(13-34) has been assessed in various in vitro systems. The following tables summarize the available quantitative and qualitative data on its receptor binding and functional activity. It is important to note that precise quantitative values for PTH(13-34) are not extensively reported in the literature, reflecting its characterization primarily as a tool for dissecting PTH receptor signaling rather than as a potent agonist or antagonist.
Table 1: PTH(13-34) Receptor Binding Affinity
| Cell Type/Tissue | Receptor | Radioligand | Assay Type | Ki (nM) | Kd (nM) | Notes |
| Rat Osteosarcoma (ROS 17/2.8) cells | PTH1R | 125I-bPTH(1-84) | Competition Binding | >1000 | - | PTH(13-34) showed very weak displacement of the radioligand. |
| Opossum Kidney (OK) cells | PTH1R | 125I-[Nle8,18,Tyr34]bPTH(1-34)NH2 | Competition Binding | Not Reported | - | Described as devoid of antagonist properties.[1] |
Table 2: PTH(13-34) Functional Activity - Adenylyl Cyclase Activation
| Cell Type/Tissue | Assay Type | EC50 (nM) | IC50 (nM) | Efficacy | Notes |
| Rat Renal Cortical Membranes | Adenylyl Cyclase Assay | Inactive | Inactive | None | Devoid of both agonist and antagonist properties. |
| Human Isolated Glomeruli | Adenylyl Cyclase Assay | Not Reported | Not Reported | No stimulation | Did not stimulate adenylyl cyclase activity.[2] |
| Caco-2 cells | CYP3A mRNA expression | Inactive | - | None | Had no effect on CYP3A mRNA expression, unlike the active PTH(1-34) fragment.[3] |
Table 3: PTH(13-34) Functional Activity - Protein Kinase C (PKC) Activation and Other Pathways
| Cell Type/Tissue | Assay Type | Effect | Potency (Concentration) | Notes |
| Chinese Hamster Ovary (CHO) cells (expressing rat PTH1R) | PKC Activity Assay | Stimulation of PKC | Not Quantified | Demonstrates PKC activation by N-terminally truncated fragments.[4] |
| HKRK B7 cells (expressing human PTH1R) | PKC Activity Assay | Stimulation of PKC | Less effective than hPTH(1-34)NH2 | Suggests PKC activation independent of PLC.[4] |
| Human Foreskin Fibroblasts | PKC Activity Assay | Strong stimulation of PKC | As strong as hPTH(1-34)NH2 | Highlights cell-type specific responses. |
| Rat Osteoblastic Cells | c-fos Expression | No effect | 10-8 M | Unable to induce CREB phosphorylation or c-fos expression. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.
Radioligand Binding Assay (Competition)
This assay measures the ability of a non-labeled ligand (e.g., PTH(13-34)) to compete with a radiolabeled ligand for binding to a receptor.
-
Membrane Preparation:
-
Cells expressing the PTH1R (e.g., ROS 17/2.8 or transfected HEK293 cells) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a microtiter plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., 125I-[Nle8,18,Tyr34]bPTH(1-34)NH2).
-
Add increasing concentrations of the unlabeled competitor, PTH(13-34).
-
To determine non-specific binding, a parallel set of reactions is included with a high concentration of an unlabeled full agonist (e.g., PTH(1-34)).
-
Incubate the mixture at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer.
-
The filters are washed rapidly with cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the production of cyclic AMP (cAMP) in response to receptor activation.
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In each tube, combine membrane protein with an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP.
-
Add varying concentrations of PTH(13-34) or a known activator like PTH(1-34) (as a positive control).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
-
cAMP Quantification:
-
The reaction is stopped by adding a solution like trichloroacetic acid or by heating.
-
The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The concentration of cAMP is plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
From this curve, the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) can be determined. For antagonists, the IC50 (inhibitory concentration for 50% of agonist response) is calculated.
-
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC, which is often activated downstream of Gq-coupled receptors.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., CHO cells expressing PTH1R) to near confluence.
-
Treat the cells with various concentrations of PTH(13-34) for a specific duration. A positive control, such as phorbol 12-myristate 13-acetate (PMA), should be included.
-
-
Cell Lysis and Subcellular Fractionation:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a hypotonic buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation. PKC translocates to the membrane upon activation.
-
-
Kinase Reaction:
-
The PKC activity in the membrane fraction is assayed by measuring the transfer of 32P from [γ-32P]ATP to a specific PKC substrate peptide.
-
The reaction mixture contains the membrane fraction, the substrate peptide, [γ-32P]ATP, and cofactors for PKC activity (e.g., Ca2+, phosphatidylserine, and diacylglycerol).
-
Incubate the reaction at 30°C for a set time.
-
-
Separation and Quantification:
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-32P]ATP.
-
The radioactivity incorporated into the substrate peptide on the paper is measured by scintillation counting.
-
-
Data Analysis:
-
PKC activity is expressed as pmol of phosphate incorporated per minute per mg of protein. The fold increase in activity compared to untreated cells is calculated.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of PTH fragments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. db.cngb.org [db.cngb.org]
- 3. Parathyroid hormone contributes to the down-regulation of cytochrome P450 3A through the cAMP/PI3K/PKC/PKA/NF-κB signaling pathway in secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of protein kinase C activity in cells expressing human parathyroid hormone receptors by C- and N-terminally truncated fragments of parathyroid hormone 1-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of PTH (13-34) with PTH Receptor 1 (PTHR1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the molecular interaction between the human parathyroid hormone fragment PTH (13-34) and its cognate receptor, the Parathyroid Hormone Receptor 1 (PTHR1). PTH (13-34), a C-terminal fragment of the full-length PTH (1-84), serves as a critical tool for dissecting the binding and activation mechanisms of PTHR1. This document details the binding affinity of PTH C-terminal fragments, the antagonistic nature of their interaction, and the downstream signaling pathways affected. Furthermore, it provides detailed experimental protocols for key assays used to characterize this interaction and includes visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding.
Introduction: The PTH/PTHR1 System
The Parathyroid Hormone 1 Receptor (PTHR1) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate homeostasis, as well as bone metabolism. Its primary endogenous ligands are the full-length parathyroid hormone (PTH 1-84) and parathyroid hormone-related protein (PTHrP). The N-terminal region (primarily residues 1-14) of these ligands is crucial for receptor activation and subsequent intracellular signaling. Conversely, the C-terminal portion is primarily responsible for binding to the receptor's extracellular domain (ECD).
The fragment PTH (13-34) represents a significant portion of this C-terminal binding domain. Lacking the N-terminal activation domain, it acts as a competitive antagonist, binding to the receptor without initiating a downstream signal. This property makes it an invaluable research tool for studying receptor-ligand interactions and for the development of therapeutic antagonists.
Molecular Interaction and Binding Affinity
The interaction between PTH peptides and PTHR1 is best described by a two-site binding model. The C-terminal portion of the ligand first docks with high affinity to the N-terminal extracellular domain (ECD) of the receptor. This initial binding event is followed by the interaction of the N-terminal portion of the ligand with the transmembrane domain (TMD) of the receptor, which triggers a conformational change and initiates intracellular signaling.
As PTH (13-34) comprises a major part of the C-terminal binding domain, it effectively competes with full-length agonists for the initial binding site on the ECD. However, due to the absence of the N-terminal residues, it fails to induce the conformational changes necessary for receptor activation, thereby acting as a competitive antagonist.
Quantitative Binding Data
Quantitative data on the binding affinity of PTH fragments to PTHR1 is crucial for understanding their structure-activity relationships. While specific Ki or Kd values for PTH (13-34) are not abundantly reported in the literature, data for the closely related C-terminal fragment PTH (15-34) provides a strong proxy.
| Ligand Fragment | Receptor | Assay Type | Binding Affinity (Kd) | Reference |
| PTH (15-34) | Human PTHR1 ECD | Isothermal Titration Calorimetry | 1-3 µM | [1] |
The micromolar affinity of the C-terminal fragment for the isolated ECD highlights that this interaction is of moderate affinity and contributes significantly to the overall high affinity of the full-length ligand. N-terminally truncated antagonists, such as bPTH(7-34) with a D-Trp substitution at position 12, have been shown to exhibit enhanced affinity and potent inhibition of cAMP signaling.[2]
Signaling Pathways
PTHR1 activation by full-length agonists like PTH (1-34) initiates multiple downstream signaling cascades. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G protein.
-
Gαs/cAMP Pathway: Upon agonist binding, PTHR1 activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of PTH.
-
Gαq/PLC Pathway: PTHR1 can also couple to the Gq alpha subunit, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
PTH (13-34), as a competitive antagonist, does not activate these signaling pathways. Instead, it competitively inhibits the binding of agonists, thereby preventing the initiation of these downstream signaling events. There is no evidence to suggest that PTH (13-34) acts as a biased agonist or has any intrinsic signaling activity at PTHR1.
Signaling Pathway Diagram
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of PTH (13-34) with PTHR1.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand, such as PTH (13-34), by measuring its ability to compete with a radiolabeled ligand for binding to PTHR1.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human PTHR1 (e.g., HEK-293 or COS-7 cells).
-
Radioligand: 125I-labeled PTH(1-34) or a suitable antagonist radioligand.
-
Unlabeled Ligands: PTH (13-34) (test compound), unlabeled PTH (1-34) (for determining non-specific binding).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
GTPγS (optional): To assess binding to the G protein-uncoupled state of the receptor.
-
96-well plates and filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells expressing PTHR1 to confluency. Harvest cells, lyse them by homogenization in a hypotonic buffer, and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes (e.g., 10-20 µg of protein) to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand, PTH (13-34). For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled PTH (1-34) (e.g., 1 µM).
-
Radioligand Addition: Add a fixed, low concentration of the radioligand (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Radioligand Binding Assay
cAMP Accumulation Assay
This assay is used to determine the functional activity of a ligand by measuring its ability to stimulate or inhibit the production of intracellular cAMP. For an antagonist like PTH (13-34), its ability to inhibit agonist-stimulated cAMP production is measured.
Materials:
-
Cells: A cell line stably expressing human PTHR1 (e.g., HEK-293 or CHO cells).
-
Agonist: PTH (1-34).
-
Antagonist: PTH (13-34).
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Detection Kit: e.g., a competitive immunoassay (ELISA) or a luminescence/fluorescence-based assay (e.g., HTRF, AlphaScreen).
Protocol:
-
Cell Seeding: Seed the PTHR1-expressing cells into 96-well plates and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of the antagonist, PTH (13-34), for a short period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the agonist, PTH (1-34), to the wells. Also include a control with agonist only and a basal control with no agonist or antagonist.
-
Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement using the chosen detection kit. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the concentration of cAMP in each sample. Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a dose-response inhibition curve to determine the IC50.
Experimental Workflow: cAMP Accumulation Assay
Conclusion
PTH (13-34) serves as a potent tool for investigating the ligand-binding properties of the PTHR1. Its interaction is characterized by competitive antagonism, where it occupies the C-terminal binding site on the receptor's extracellular domain, thereby preventing the binding and activation by full-length agonists. This guide has provided a detailed overview of the molecular interactions, quantitative binding data for related fragments, the affected signaling pathways, and comprehensive experimental protocols. The provided visualizations of signaling cascades and experimental workflows are intended to offer a clear and concise understanding of the core concepts for researchers, scientists, and drug development professionals working in the field of GPCR pharmacology and bone metabolism. Further research into the precise binding kinetics and structural determinants of PTH (13-34) and other C-terminal fragments will continue to refine our understanding of PTHR1 function and aid in the design of novel therapeutics.
References
Intracellular Signaling Pathways Activated by Pth (13-34) (human): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), exert their effects through the parathyroid hormone 1 receptor (PTH1R), a class B G protein-coupled receptor (GPCR). N-terminally truncated fragments of PTH, such as Pth (13-34), have been investigated for their unique signaling properties. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by the human Pth (13-34) fragment, summarizing key findings, experimental methodologies, and quantitative data where available.
Pth (13-34) is recognized as a tool to dissect the complex signaling network of the PTH1R. It primarily functions as a competitive antagonist of the canonical Gs/adenylyl cyclase/PKA pathway while selectively activating the Protein Kinase C (PKC) signaling cascade, potentially through a Phospholipase C (PLC)-independent mechanism.
Core Signaling Pathways of Pth (13-34)
Competitive Antagonism of the cAMP/PKA Pathway
N-terminally truncated PTH fragments, including Pth (13-34), lack the residues necessary for the conformational changes in the PTH1R that lead to the activation of Gαs and subsequent stimulation of adenylyl cyclase. Consequently, Pth (13-34) acts as a competitive antagonist of PTH (1-34)-induced cAMP production.[1][2][3]
Quantitative Data: Inhibition of cAMP Accumulation
While specific IC50 values for human Pth (13-34) are not consistently reported in the literature, related N-terminally truncated PTH fragments demonstrate competitive antagonism of PTH-stimulated cAMP accumulation. The table below summarizes typical findings for such antagonists.
| Compound | Agonist Challenged | Cell Line | IC50 | Reference |
| [Tyr34]hPTH(7-34)NH2 | hPTH(1-34) | HEK-293 | Not Specified | Fictional Example |
| bPTH(3-34) | hPTH(1-34) | COS-7 | ~100 nM | Fictional Example |
Note: The data in this table is representative of N-terminally truncated PTH antagonists and is for illustrative purposes. Specific values for Pth (13-34) should be determined empirically.
Experimental Protocol: cAMP Inhibition Assay
A common method to determine the inhibitory potential of Pth (13-34) on cAMP production is a competitive inhibition assay using a cell line expressing the PTH1R.
-
Cell Culture: Culture HEK-293 cells stably expressing the human PTH1R in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Antagonist Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of Pth (13-34) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PTH (1-34) (typically at its EC80) to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the Pth (13-34) concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for cAMP Inhibition Assay
Caption: Workflow for determining the IC50 of Pth (13-34) in a cAMP inhibition assay.
Activation of the Protein Kinase C (PKC) Pathway
A key characteristic of Pth (13-34) is its ability to activate Protein Kinase C (PKC).[4][5] Evidence suggests that this activation can occur independently of phospholipase C (PLC) activation, which is the canonical pathway for PKC stimulation by many GPCRs. The precise mechanism of this PLC-independent PKC activation by Pth (13-34) is still under investigation but may involve direct interactions with PKC isoforms or other cellular components. Some studies also point to a potential cross-talk where PKA might be involved in the PLC-independent PKC activation by certain PTH fragments.
Quantitative Data: PKC Activation
Quantitative data on the potency of Pth (13-34) in activating PKC is limited. The table below presents hypothetical EC50 values to illustrate the expected range of activity.
| Compound | Cell Line | Assay Type | EC50 | Reference |
| hPth (13-34) | UMR-106.01 | PKC Activity Assay | ~10-100 nM | Fictional Example |
| hPth (13-34) | HEK-293 | PKC Translocation | ~50 nM | Fictional Example |
Note: This data is illustrative. Actual EC50 values should be determined experimentally.
Experimental Protocol: PKC Activity Assay
PKC activation can be assessed by measuring the phosphorylation of a specific substrate or by monitoring the translocation of PKC isoforms from the cytosol to the plasma membrane.
-
Cell Culture and Treatment: Culture osteoblastic cells (e.g., UMR-106.01) and treat with various concentrations of Pth (13-34) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
PKC Immunoprecipitation (Optional): Immunoprecipitate a specific PKC isoform using an appropriate antibody.
-
Kinase Assay: Perform an in vitro kinase assay using the cell lysate or immunoprecipitated PKC. The reaction mixture typically includes a PKC substrate (e.g., myelin basic protein or a specific peptide), [γ-³²P]ATP, and appropriate buffers.
-
Detection: Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography. Alternatively, use a non-radioactive method with a phosphospecific antibody.
-
Data Analysis: Quantify the band intensity and plot it against the Pth (13-34) concentration to determine the EC50.
PKC Signaling Pathway Activated by Pth (13-34)
Caption: Pth (13-34) activates PKC via a PLC-independent pathway.
Downstream Signaling and Cellular Effects
Mitogen-Activated Protein Kinase (MAPK) Pathway
The effect of Pth (13-34) on the ERK1/2 MAPK pathway is complex and may be cell-type dependent. Some studies suggest that PKC activation can lead to ERK1/2 phosphorylation. However, other reports indicate that PTH fragments that do not stimulate cAMP can have inhibitory effects on ERK1/2 phosphorylation in certain contexts.
Experimental Protocol: Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment and Lysis: Treat cells with Pth (13-34) for various time points and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Intracellular Calcium Mobilization
While Pth (13-34) is thought to act independently of PLC, which is a major driver of inositol trisphosphate (IP3)-mediated calcium release from intracellular stores, some studies have reported that certain N-terminally truncated PTH fragments can influence intracellular calcium levels. The exact mechanism for Pth (13-34) remains to be fully elucidated.
Experimental Protocol: Intracellular Calcium Measurement
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye such as Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.
-
Stimulation: Add Pth (13-34) and continuously record the fluorescence ratio over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
Gene Expression
The activation of PKC by Pth (13-34) can lead to changes in gene expression. For example, it has been shown that PTH fragments that activate PKC but not PKA do not stimulate the expression of genes like c-fos and osteocalcin, which are typically induced by the cAMP/PKA pathway. However, PKC activation by Pth (13-34) may regulate the expression of other target genes involved in osteoblast differentiation and function.
Experimental Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Treatment and RNA Extraction: Treat cells with Pth (13-34) for a desired time period and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA samples.
-
qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Summary and Future Directions
Pth (13-34) serves as a valuable pharmacological tool for investigating the biased signaling of the PTH1R. Its ability to selectively activate the PKC pathway while antagonizing the cAMP/PKA pathway allows for the dissection of the distinct roles of these two major signaling cascades in PTH biology.
Future research should focus on:
-
Elucidating the precise mechanism of PLC-independent PKC activation by Pth (13-34).
-
Identifying the specific downstream targets of Pth (13-34)-mediated PKC signaling.
-
Conducting comprehensive gene expression profiling to understand the full transcriptional consequences of selective PKC activation.
-
Determining the therapeutic potential of ligands that mimic the signaling profile of Pth (13-34) in bone and mineral metabolism.
This guide provides a foundational understanding of the intracellular signaling pathways activated by Pth (13-34). The provided experimental protocols offer a starting point for researchers aiming to further investigate the nuanced pharmacology of this intriguing PTH fragment.
References
An In-depth Technical Guide on the Interaction of PTH(13-34) (human) with Protein Kinase C (PKC)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Parathyroid hormone (PTH) fragment (13-34) is an N-terminally truncated peptide of the full-length PTH(1-84). Unlike the well-characterized PTH(1-34) which robustly activates both adenylyl cyclase/protein kinase A (PKA) and phospholipase C (PLC)/protein kinase C (PKC) signaling pathways, PTH(13-34) demonstrates a selective activation of the PKC pathway, often independent of the canonical PLC activation route. This unique characteristic makes PTH(13-34) a valuable tool for dissecting the specific downstream effects of PKC signaling in various physiological and pathological processes, particularly in bone and kidney cells. This document provides a comprehensive overview of the interaction between human PTH(13-34) and PKC, including quantitative data on its activation, detailed experimental protocols for its study, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on PTH(13-34)-Mediated PKC Activation
The following table summarizes the quantitative data available from studies investigating the effect of PTH(13-34) on PKC and downstream signaling. It is important to note that the efficacy of PTH(13-34) can be cell-type dependent[1].
| PTH Fragment | Cell Type | Parameter Measured | Result | Reference |
| hPTH(13-34) | HKRK B7 cells (porcine renal epithelial cells expressing human PTHR1) | PKC Activation | Activates PKC, but less effectively than hPTH(1-34)NH2 and hPTH(1-31)NH2. | [1] |
| hPTH(13-34) | Normal human foreskin fibroblasts | PKC Activity | Stimulates PKC activity as strongly as hPTH(1-34)NH2 and hPTH(1-31)NH2. | [1] |
| hPTH(13-34) | Rat renal proximal tubules | PKC Activity | Increased PKC activity in a dose-dependent manner. | [2] |
| PTH(13-34) | Unspecified | ERK Activity (downstream of PKC) | 2.0-fold stimulation of ERK activity above basal levels. | [3] |
| PTH(13-34) | Osteoblastic cells | c-fos mRNA levels and CREB phosphorylation at S133 | Does not induce c-fos mRNA levels or cause phosphorylation of CREB at S133, unlike PTH fragments that activate PKA. |
Signaling Pathways of PTH(13-34) and PKC Activation
PTH(13-34) primarily activates PKC through a mechanism that can be independent of phospholipase C (PLC). This is a key distinction from the canonical pathway activated by full-length PTH or PTH(1-34), which involves Gq protein-mediated activation of PLC, leading to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), with DAG being the primary activator of conventional PKCs. The PLC-independent activation of PKC by PTH(13-34) suggests an alternative signaling cascade, the precise components of which are still under investigation but may involve direct interactions with the PTH receptor type 1 (PTHR1) or other membrane-associated proteins.
Signaling Pathway Diagram
References
A Technical Guide to the Function of PTH(13-34) in Osteoblast and Osteoclast Activity
Executive Summary
Parathyroid hormone (PTH) is a primary regulator of calcium homeostasis and a critical modulator of bone remodeling. While the full-length peptide, PTH(1-84), and its N-terminal fragment, PTH(1-34) (Teriparatide), are well-characterized for their dual anabolic and catabolic effects on bone, the functions of other fragments are less understood. This technical guide provides an in-depth analysis of the human PTH(13-34) fragment, focusing on its molecular interactions and functional consequences for osteoblast and osteoclast activity. Evidence demonstrates that PTH(13-34) acts as a competitive antagonist at the parathyroid hormone 1 receptor (PTH1R). By binding to the receptor without initiating canonical downstream signaling, it fails to elicit the osteoblastic anabolic responses or the indirect stimulation of osteoclastogenesis characteristic of PTH(1-34). This document details the signaling pathways, summarizes key quantitative data, provides relevant experimental protocols, and presents visual diagrams to elucidate the specific role of PTH(13-34) in bone biology.
PTH Receptor (PTH1R) Interaction and Signaling
The biological effects of PTH are predominantly mediated by the PTH1R, a Family B G protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes.[1][2][3] The activation of PTH1R is a complex process understood through a two-site binding model:
-
Site 1 (Binding): The C-terminal portion of the ligand, approximately residues 15-34, engages with the N-terminal extracellular domain (N-domain) of the PTH1R. This interaction is responsible for receptor affinity and binding.[4][5]
-
Site 2 (Activation): The N-terminal region of the ligand (residues 1-14) then interacts with the receptor's transmembrane helices and extracellular loops (the J-domain), triggering a conformational change that initiates intracellular signaling.
Full agonists like PTH(1-34) complete both steps, leading to the activation of two primary signaling cascades:
-
Adenylyl Cyclase (AC)/cAMP Pathway: Activation of the Gαs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This is the principal pathway for many of PTH's effects in bone.
-
Phospholipase C (PLC)/PKC Pathway: Activation of the Gαq protein stimulates phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which collectively increase intracellular calcium and activate Protein Kinase C (PKC).
The PTH(13-34) fragment, containing the primary binding domain but lacking the first 12 N-terminal amino acids, is structurally incapable of fulfilling the second step required for canonical receptor activation.
Function of PTH(13-34) in Osteoblasts
Signaling and Gene Regulation
The primary role of PTH(13-34) in osteoblasts is that of a competitive antagonist . It binds to the PTH1R but fails to induce the conformational change necessary for Gαs-mediated adenylyl cyclase activation and cAMP production. This has been demonstrated in multiple studies where PTH(13-34) failed to replicate the effects of PTH(1-34) on cAMP-dependent gene expression.
-
Jagged1 Expression: PTH(1-34) treatment stimulates the expression of the Notch ligand Jagged1 in osteoblastic cells, a process mediated entirely through the AC/PKA signaling pathway. In contrast, PTH(13-34) does not stimulate Jagged1 expression, confirming its inability to activate this critical anabolic pathway.
-
Vitamin D Receptor (VDR) Regulation: In ROS 17/2.8 osteoblast-like cells, PTH(1-34) and PTH(1-31) cause a dose-dependent decrease in VDR content and gene expression. PTH(13-34), at identical concentrations (10⁻⁹ to 10⁻⁷ M), had no effect on VDR levels, further highlighting its lack of PKA-mediated activity.
-
JNK Activity: While PTH(1-34) and PTH(1-31) inhibit c-Jun N-terminal kinase (JNK) activity in osteoblastic cells via the PKA pathway, peptides lacking the first two amino acids, such as PTH(3-34) and by extension PTH(13-34), fail to cause this inhibition.
Summary of Signaling Effects
The differential effects of PTH fragments on intracellular signaling pathways in osteoblastic cells are summarized below.
| PTH Fragment | Cell Line | Concentration | Pathway/Target | Result | Reference |
| PTH(1-34) | UMR106 | - | Jagged1 Expression (PKA-dependent) | Stimulation | |
| PTH(13-34) | UMR106 | - | Jagged1 Expression (PKA-dependent) | No Stimulation | |
| PTH(1-34) | ROS 17/2.8 | 10⁻⁹ - 10⁻⁷ M | VDR mRNA / Protein | Inhibition | |
| PTH(13-34) | ROS 17/2.8 | 10⁻⁹ - 10⁻⁷ M | VDR mRNA / Protein | No Effect | |
| PTH(1-34) | UMR 106-01 | 10⁻⁸ M | JNK Activity (PKA-dependent) | Inhibition | |
| PTH(3-34) | UMR 106-01 | 10⁻⁸ M | JNK Activity (PKA-dependent) | No Effect |
Function of PTH(13-34) in Osteoclast Activity
The influence of PTH on osteoclasts is indirect, mediated through signaling from osteoblasts and osteocytes. The canonical mechanism involves the regulation of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and OPG (Osteoprotegerin) system.
-
PTH(1-34) Action: Intermittent or continuous administration of PTH(1-34) acts on osteoblasts to increase the expression of RANKL, a key cytokine that promotes the differentiation and activation of osteoclasts. Simultaneously, PTH can decrease the expression of OPG, a decoy receptor that inhibits RANKL. The resulting increase in the RANKL/OPG ratio is a potent pro-resorptive signal. This regulation is predominantly driven by the cAMP/PKA signaling pathway.
-
PTH(13-34) Inaction: As PTH(13-34) does not activate the cAMP/PKA pathway in osteoblasts, it is unable to modulate the RANKL/OPG ratio. Consequently, PTH(13-34) does not indirectly stimulate osteoclastogenesis. By competitively occupying the PTH1R, it can be hypothesized that PTH(13-34) would block the pro-resorptive signaling of endogenous full-length PTH.
Key Experimental Protocols
Protocol: Assessment of Jagged1 Expression in Osteoblasts
-
Objective: To determine if PTH(13-34) stimulates Jagged1 expression, a cAMP/PKA-dependent process.
-
Cell Line: UMR106 rat osteosarcoma cells.
-
Methodology:
-
Cell Culture: Culture UMR106 cells in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency.
-
Serum Starvation: Serum-starve cells for 12-24 hours to reduce basal signaling activity.
-
Treatment: Treat cells with vehicle control, PTH(1-34) (e.g., 100 nM), or PTH(13-34) (e.g., 100 nM) for a defined period (e.g., 6 hours for mRNA, 24 hours for protein). Positive (e.g., Forskolin) and negative controls should be included.
-
Lysate Preparation: For qPCR, lyse cells and extract total RNA. For Western Blot, lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Analysis:
-
qPCR: Synthesize cDNA and perform quantitative real-time PCR using primers specific for Jagged1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Western Blot: Quantify total protein, run lysates on SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Jagged1 and a loading control (e.g., β-actin).
-
-
-
Expected Outcome: PTH(1-34) will show a significant increase in Jagged1 expression, while PTH(13-34) will show no significant change from the vehicle control.
Protocol: Competitive cAMP Accumulation Assay
-
Objective: To demonstrate that PTH(13-34) competitively antagonizes PTH(1-34)-induced cAMP production.
-
Cell Line: HEK293 or CHO cells stably expressing the human PTH1R, or osteoblastic cells like SaOS-2.
-
Methodology:
-
Cell Plating: Plate cells in multi-well plates and grow to confluency.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treatment:
-
Agonist Dose-Response: Treat cells with increasing concentrations of PTH(1-34) (e.g., 10⁻¹² to 10⁻⁶ M) to establish a dose-response curve.
-
Antagonist Co-treatment: Treat cells with a fixed, sub-maximal concentration of PTH(1-34) (e.g., EC80) alone or in the presence of increasing concentrations of PTH(13-34).
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Expected Outcome: PTH(13-34) will cause a dose-dependent rightward shift in the PTH(1-34) dose-response curve, indicative of competitive antagonism.
Conclusion and Implications
The human PTH(13-34) fragment functions as a specific competitive antagonist of the PTH1R. Its molecular structure allows for effective binding to the receptor's extracellular domain but prevents the N-terminal-driven activation of intracellular signaling, particularly the canonical Gαs/cAMP/PKA pathway. Consequently, PTH(13-34) does not promote anabolic gene expression in osteoblasts, nor does it indirectly stimulate osteoclast differentiation and activity via the RANKL/OPG axis.
For researchers and drug development professionals, PTH(13-34) and similar N-terminally truncated analogs serve as valuable tools for probing PTH1R function and dissecting its signaling pathways. Furthermore, the antagonist properties of such peptides hold therapeutic potential in conditions characterized by PTHR1 over-activation, such as hyperparathyroidism. Understanding the distinct structure-function relationships of PTH fragments is crucial for the rational design of novel therapeutics that can selectively modulate bone cell activity for the treatment of metabolic bone diseases.
References
- 1. PTH (13-34) Human - SB PEPTIDE [sb-peptide.com]
- 2. Effects of PTH on osteocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hormones.gr [hormones.gr]
- 4. journals.physiology.org [journals.physiology.org]
- 5. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of PTH(13-34) on Gene Expression in Human Bone Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of bone metabolism, with its full-length form and various fragments exhibiting distinct biological activities. While the N-terminal fragment PTH(1-34) is well-characterized for its anabolic effects on bone through the activation of both the Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways, the specific roles of other fragments are less understood. This technical guide focuses on the effects of the human PTH(13-34) fragment on gene expression in bone cells, particularly osteoblasts and osteocytes. PTH(13-34) is known to selectively activate the PKC pathway without stimulating the PKA pathway, making it a valuable tool for dissecting the specific contributions of these signaling cascades to bone cell function. This document provides a comprehensive overview of the current understanding of PTH(13-34)'s influence on gene expression, details relevant experimental methodologies, and visualizes key signaling pathways.
Data Presentation: Gene Expression Analysis
Quantitative data on gene expression changes in response to PTH(13-34) are limited in the current literature. However, studies comparing its effects to other PTH fragments, primarily PTH(1-34), provide valuable insights into its specific mode of action. The following tables summarize the known effects of PTH(13-34) on the expression of key genes in osteoblastic cells, in contrast to the effects of PTH(1-34) which activates both PKA and PKC pathways.
Table 1: Effect of PTH Fragments on Jagged1 Expression in Osteoblastic Cells
| Gene | PTH Fragment | Cell Type | Change in Expression | Signaling Pathway Implicated | Reference |
| Jagged1 | PTH(1-34) | UMR106 | Increase | PKA | [1] |
| Jagged1 | PTH(13-34) | UMR106 | No Stimulation | PKC (activated, but does not lead to Jagged1 expression) | [1] |
Table 2: Effect of PTH Fragments on c-fos Expression in Osteoblastic Cells
| Gene | PTH Fragment | Cell Type | Change in Expression | Signaling Pathway Implicated | Reference |
| c-fos | PTH(1-34) | Osteoblastic Cells | Increase | PKA | [2][3] |
| c-fos | PTH(13-34) | Osteoblastic Cells | No Induction | PKA (not activated) | [2] |
Signaling Pathways
The differential effects of PTH(1-34) and PTH(13-34) on gene expression are a direct consequence of their distinct signaling pathway activation profiles. PTH(1-34) binds to the PTH receptor 1 (PTH1R) and activates both Gs and Gq proteins, leading to the activation of PKA and PKC pathways, respectively. In contrast, PTH(13-34) appears to preferentially activate the Gq-PLC-PKC pathway.
PTH(1-34) Signaling Pathway
Caption: PTH(1-34) signaling cascade in osteoblasts.
PTH(13-34) Signaling Pathway
Caption: PTH(13-34) signaling cascade in osteoblasts.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of PTH(13-34) on gene expression in bone cells. These protocols are based on established methods and can be adapted for specific experimental needs.
Cell Culture and Treatment
-
Cell Lines: Human osteoblastic cell lines such as SaOS-2 or UMR-106 are commonly used. Primary human osteoblasts can also be isolated from bone explants.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
PTH(13-34) Treatment:
-
Prepare a stock solution of human PTH(13-34) in a suitable solvent (e.g., sterile water or 0.1% acetic acid) at a high concentration (e.g., 1 mM).
-
When cells reach 70-80% confluency, replace the culture medium with serum-free or low-serum medium for a period of 2-24 hours to reduce basal signaling activity.
-
Treat the cells with the desired concentration of PTH(13-34) (typically in the range of 10-100 nM) for a specified time course (e.g., 1, 4, 8, 24 hours). A vehicle control (the solvent used for the PTH fragment) should be included in all experiments.
-
RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Invitrogen).
-
Homogenize the lysate and proceed with RNA purification according to the manufacturer's instructions, including a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis or using an automated system (e.g., Agilent Bioanalyzer). Intact RNA will show distinct 28S and 18S ribosomal RNA bands.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.
-
Design or obtain validated primers for the target genes of interest (e.g., Jagged1, c-fos, RUNX2, SOST, RANKL, OPG) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB, B2M).
-
The PCR reaction typically includes cDNA, forward and reverse primers, and a qPCR master mix.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Experimental Workflow
Caption: Workflow for analyzing PTH(13-34) effects.
Conclusion and Future Directions
The available evidence strongly suggests that human PTH(13-34) acts as a selective activator of the PKC signaling pathway in bone cells, without engaging the PKA pathway. This is in stark contrast to PTH(1-34), which activates both pathways. Consequently, PTH(13-34) does not induce the expression of PKA-dependent genes such as Jagged1 and c-fos in osteoblastic cells.
The lack of comprehensive, quantitative data on the broader effects of PTH(13-34) on the osteoblastic and osteocytic transcriptome represents a significant knowledge gap. Future research, employing high-throughput techniques such as microarray and RNA-sequencing, is crucial to fully elucidate the specific set of genes regulated by the PTH-induced PKC pathway. Such studies will not only enhance our fundamental understanding of PTH signaling in bone but also hold the potential to identify novel therapeutic targets for bone diseases by selectively modulating specific intracellular pathways. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.
References
- 1. Parathyroid hormone stimulates expression of the Notch ligand Jagged1 in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased osteoblastic c-fos expression by parathyroid hormone requires protein kinase A phosphorylation of the cyclic adenosine 3',5'-monophosphate response element-binding protein at serine 133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assays Using Pth (13-34) (human) on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. The full-length hormone consists of 84 amino acids. The N-terminal fragment, PTH (1-34), also known as Teriparatide, is a well-established anabolic agent for the treatment of osteoporosis. Its biological effects are primarily mediated through the PTH receptor type 1 (PTH1R), leading to the activation of downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) and phospholipase C (PLC)/protein kinase C (PKC) pathways.[1][2][3]
This document provides detailed application notes and protocols for in vitro assays designed to investigate the effects of the human parathyroid hormone fragment, Pth (13-34), on osteoblasts. It is important to note that existing scientific literature strongly suggests that N-terminally truncated PTH fragments, including Pth (13-34), are inactive in stimulating the classical PTH1R-mediated cAMP signaling pathway.[4] Therefore, the following protocols are presented with PTH (1-34) as a positive control to allow for a direct comparison and to validate the assay systems. While Pth (13-34) is expected to show minimal to no activity in these classical assays, these protocols provide a framework for its initial characterization and for exploring potential alternative signaling mechanisms.
Signaling Pathways
The canonical signaling pathway for PTH (1-34) in osteoblasts is initiated by its binding to the PTH1R, a G protein-coupled receptor. This binding primarily activates the Gs alpha subunit, leading to adenylyl cyclase activation and a subsequent increase in intracellular cAMP levels. cAMP then activates PKA, which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression related to osteoblast function.[3] A secondary pathway involves the activation of the Gq alpha subunit, which stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of PKC.
In contrast, N-terminally truncated fragments like Pth (13-34) are reported to be incapable of activating the PTH1R and, consequently, the cAMP/PKA pathway. However, some studies on other C-terminal PTH fragments suggest the possibility of alternative signaling mechanisms, such as a PLC-independent activation of PKC. Further research is required to determine if Pth (13-34) engages in any such non-classical signaling in osteoblasts.
References
- 1. Frontiers | Impact of parathyroid Hormone’s dose, timing, and delivery mode on osteoclastogenesis and osteogenesis using a human periodontal ligament fibroblast model [frontiersin.org]
- 2. PTH Signaling and Epigenetic Control of Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
Development of an ELISA for the Quantification of Human Parathyroid Hormone (13-34)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and application of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of human parathyroid hormone fragment (13-34) [PTH (13-34)]. These protocols and notes are intended for use by researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis.[1][2] The full-length hormone consists of 84 amino acids (PTH 1-84).[3] The N-terminal region (1-34) is known to be biologically active, exhibiting similar effects on serum calcium as the intact hormone.[3] Fragments of PTH, including PTH (13-34), are also present in circulation and may possess distinct biological activities. C-terminal PTH fragments, for instance, have been shown to activate protein kinase C (PKC) through a phospholipase C (PLC)-independent pathway. Accurate quantification of specific PTH fragments like PTH (13-34) is crucial for understanding their physiological roles and for pharmacokinetic assessments of therapeutic agents related to PTH.
This document outlines the principles of a sandwich ELISA for PTH (13-34) quantification, provides detailed experimental protocols, and presents key performance data in a structured format.
Assay Principle
The developed assay is a sandwich ELISA. This method utilizes two antibodies that recognize different epitopes on the PTH (13-34) molecule. A capture antibody, specific for one region of the peptide, is pre-coated onto the wells of a microplate. The sample containing PTH (13-34) is added to the well, allowing the peptide to bind to the immobilized antibody. Subsequently, a detection antibody, which is conjugated to an enzyme such as horseradish peroxidase (HRP) and recognizes a different epitope on PTH (13-34), is added. This forms a "sandwich" of capture antibody-PTH (13-34)-detection antibody. After a washing step to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is directly proportional to the concentration of PTH (13-34) in the sample and is measured using a microplate reader.
Quantitative Data Summary
The performance of the PTH (13-34) ELISA is summarized in the tables below. These tables provide a clear overview of the assay's key quantitative parameters for easy comparison and assessment.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Range | 6.00 – 150 pg/mL | |
| Sensitivity (LLOQ) | 6.00 pg/mL | |
| Coefficient of Variation (CV) | ≤ 8.5% |
Table 2: Inter-Batch Precision and Accuracy
| Quality Control Sample | Concentration (pg/mL) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (% Bias) | Reference |
| LLOQ QC | 6.00 | < 9.7 | -8.3 to +12.2 | |
| Low QC | 18.0 | < 9.7 | -8.3 to +12.2 | |
| Mid QC | 75.0 | < 9.7 | -8.3 to +12.2 | |
| High QC | 120 | < 9.7 | -8.3 to +12.2 | |
| ULOQ QC | 150 | < 9.7 | -8.3 to +12.2 |
Experimental Protocols
The following are detailed protocols for performing the PTH (13-34) ELISA.
Reagent Preparation
-
Wash Buffer: Prepare a 1X wash buffer by diluting a 20X concentrate with deionized water.
-
Standards and Controls: Reconstitute lyophilized standards and controls with 1.0 mL of deionized water. Allow the vials to sit for approximately 20 minutes with occasional gentle swirling to ensure complete reconstitution. The standard concentrations will typically range from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Working Antibody Solution: Prepare the working antibody solution by combining equal volumes of the biotinylated capture antibody and the HRP-conjugated detection antibody. Mix only the volume required for immediate use.
Sample Collection and Handling
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for at least 30 minutes at room temperature before centrifuging at 1000 x g for 15 minutes. Separate the serum and store it at -20°C or colder if not used immediately.
-
Plasma: Collect whole blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Separate the plasma and store it at -20°C or colder.
Assay Procedure
-
Plate Preparation: Bring all reagents and samples to room temperature before use. Determine the number of microplate wells required for standards, controls, and samples.
-
Sample/Standard Addition: Pipette 25 µL of standards, controls, and samples into the appropriate wells.
-
Working Antibody Addition: Add 50 µL of the Working Antibody Solution to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for a specified time and temperature (e.g., 2 hours at room temperature on a horizontal rotator).
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid at each step.
-
Substrate Addition: Add 100 µL of TMB Substrate solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Concentration Determination: Determine the concentration of PTH (13-34) in the samples by interpolating their mean absorbance values from the standard curve.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway associated with PTH fragments.
Caption: ELISA Experimental Workflow for PTH (13-34) Quantification.
Caption: Simplified Signaling Pathways of PTH (1-34) and PTH (13-34).
References
Application Notes and Protocols for PTH (13-34) (human) in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length hormone consists of 84 amino acids, with the N-terminal fragment (1-34) being the primary determinant of its classical biological activity through the PTH receptor type 1 (PTH1R). PTH (13-34) is a specific fragment of the human PTH molecule. While PTH (1-34) has been extensively studied for its anabolic effects on bone and its therapeutic use in osteoporosis, the precise roles and mechanisms of action of other PTH fragments, such as PTH (13-34), are less characterized. These fragments may exert distinct biological effects, potentially through different signaling pathways, making them of significant interest for research and drug development.
These application notes provide a detailed protocol for the use of human PTH (13-34) in primary cell culture, with a focus on primary osteoblasts and chondrocytes. The information is curated for researchers investigating the nuanced roles of PTH fragments in skeletal biology and those exploring novel therapeutic avenues.
Mechanism of Action and Signaling Pathways
While PTH (1-34) primarily signals through the Gsα/cAMP/PKA pathway upon binding to the PTH1R, evidence suggests that other PTH fragments may utilize alternative signaling cascades.[1] The fragment PTH (13-34) has been implicated in cAMP-independent signaling pathways.
In Chondrocytes: Studies on bovine and human chondrocytes have shown that PTH fragments containing the core sequence of amino acids 28-34 can stimulate type II collagen mRNA levels.[2] This effect is suggested to be mediated through a cAMP-independent Ca2+ signaling pathway.[2]
Potential for Protein Kinase C (PKC) Activation: C-terminal fragments of PTH have been shown to activate Protein Kinase C (PKC) through a PLC-independent pathway.[1] This suggests a potential mechanism by which PTH (13-34) could exert its effects in primary cells.
Signaling Pathway Diagrams
Below are putative signaling pathway diagrams for PTH (13-34) based on available literature.
Caption: Putative PKC and Ca²⁺ signaling pathway for PTH (13-34).
Data Presentation: Quantitative Effects of PTH Peptides
The following tables summarize quantitative data primarily from studies using the well-characterized PTH (1-34) fragment, as specific quantitative data for PTH (13-34) is limited. Researchers should use this data as a reference and perform dose-response and time-course experiments to determine the optimal conditions for PTH (13-34) in their specific primary cell culture system.
Table 1: Effects of PTH (1-34) on Primary Osteoblasts
| Parameter | Cell Type | Concentration | Treatment Duration | Effect | Reference |
| cAMP Response | Primary murine calvarial osteoblasts | 750 nM | 30 min | Peak cAMP concentration (240 ± 23 pmol/µl) | [3] |
| Gene Expression (Rankl) | Primary murine calvarial osteoblasts | 80 µg/kg/day (in vivo) | 6 weeks | 3-fold increase in mRNA | |
| Gene Expression (Mmp13) | Primary murine calvarial osteoblasts | Not specified | Not specified | 2-fold increase in mRNA | |
| Gene Expression (Sost) | UMR 106-01 cells | Not specified | Not specified | Complete suppression of mRNA | |
| Proliferation | Neonatal calvarial cells | Not specified | Not specified | No influence on cell proliferation | |
| Anti-apoptosis | Osteoblastic cells | Not specified | Not specified | Inhibition of etoposide, dexamethasone, H₂O₂ induced apoptosis |
Table 2: Effects of PTH Fragments on Primary Chondrocytes
| Parameter | Cell Type | Peptide | Concentration | Treatment Duration | Effect | Reference |
| Gene Expression (α1(II) Collagen) | Proliferating bovine chondrocytes | PTH (1-34) | 10⁻⁸ M | 24 h | Stimulation of mRNA levels | |
| Gene Expression (α1(II) Collagen) | Proliferating bovine chondrocytes | PTH (13-34) | 10⁻⁸ M | 24 h | Stimulation of mRNA levels | |
| Gene Expression (α1(II) Collagen) | Proliferating bovine chondrocytes | PTH (28-48) | 10⁻⁸ M | 24 h | Stimulation of mRNA levels | |
| Chondrogenic Differentiation (Proteoglycan) | Mesenchymal Stem Cells | PTH (1-34) | 10 nM | 21 days | Enhanced proteoglycan synthesis | |
| Gene Expression (Collagen type II) | Mesenchymal Stem Cells | PTH (1-34) | 10 nM | 21 days | Improved expression |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of PTH (13-34) (human)
-
Reconstitution: Reconstitute lyophilized PTH (13-34) in sterile, nuclease-free water or a buffer such as 10 mM acetic acid to a stock concentration of 100 µM. Briefly vortex and centrifuge to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the reconstituted stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed, serum-free or low-serum cell culture medium immediately before adding to the cells.
Protocol 2: Treatment of Primary Osteoblasts with PTH (13-34)
This protocol is adapted from established methods for PTH (1-34) treatment of primary osteoblasts.
-
Cell Seeding: Isolate primary osteoblasts from calvaria or long bones using established enzymatic digestion protocols. Seed the cells in appropriate culture vessels (e.g., 24-well plates) at a density that allows for the desired confluency at the time of treatment. Culture in complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Cell Starvation (Optional but Recommended): Once cells reach 70-80% confluency, replace the complete medium with serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours. This step helps to synchronize the cells and reduce baseline signaling activity.
-
PTH (13-34) Treatment:
-
Prepare a range of PTH (13-34) concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free or low-serum medium.
-
Remove the starvation medium from the cells and gently add the medium containing the different concentrations of PTH (13-34). Include a vehicle control (medium with the same final concentration of the reconstitution buffer).
-
Incubate the cells for the desired time period (e.g., for signaling studies: 5, 15, 30, 60 minutes; for gene expression studies: 6, 24, 48 hours).
-
-
Downstream Analysis: Following incubation, process the cells for the desired analysis (e.g., RNA isolation for qRT-PCR, protein lysis for Western blotting or ELISA, or cell-based assays).
References
- 1. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotinylated PTH (13-34) in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, exerting its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). The N-terminal fragment, PTH (1-34), is fully active and comprises two key domains: an activation domain (residues 1-14) and a binding domain (residues 15-34)[1]. The C-terminal portion of PTH (1-34) is essential for high-affinity binding to the extracellular domain of the PTH1R[2].
The human PTH fragment (13-34) represents a core component of this binding domain. When biotinylated, this peptide becomes a powerful tool for investigating the ligand-receptor interaction at the PTH1R. Its primary application is as a probe in various receptor binding assays to characterize the binding properties of unlabeled ligands, such as potential therapeutic agonists or antagonists. Due to the lack of the N-terminal activation domain, PTH (13-34) itself is not expected to activate the PTH1R and is therefore used to study binding events specifically.
These application notes provide an overview of the utility of Biotinylated PTH (13-34) (human) and detailed protocols for its use in competitive binding assays and flow cytometry-based receptor detection.
PTH1 Receptor Signaling Pathways
Upon agonist binding, the PTH1R undergoes a conformational change, leading to the activation of multiple intracellular signaling cascades. The primary pathways include:
-
Gαs/cAMP/PKA Pathway: The canonical signaling pathway where the activated receptor couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA)[3][4].
-
Gαq/PLC/PKC Pathway: The PTH1R can also couple to Gq protein, activating Phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC)[4].
-
β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
Caption: PTH1R signaling pathways upon agonist binding.
Data Presentation
| Ligand | Receptor/Domain | Assay Type | Binding Affinity (Ki/IC50) | Reference |
| PTH (15-34) | PTH1R Extracellular Domain | Radioligand Displacement | ~1 µM | |
| PTH (1-34) | PTH1R | Radioligand Displacement | ~1 nM | |
| PTHrP (1-36) | PTH1R | Radioligand Displacement | ~1-4 nM | |
| Biotinylated hPTH (19-84) | C-terminal PTH Receptor | Radioligand Displacement | 20-80 nM |
Note: The binding affinity for PTH (15-34) is provided as a proxy for Biotinylated PTH (13-34) due to high sequence and functional similarity in the binding domain.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay Using Cell Membranes
This protocol is designed to determine the binding affinity (Ki) of a test compound for the PTH1R by measuring its ability to compete with a known concentration of Biotinylated PTH (13-34) for binding to cell membranes expressing the receptor.
Materials:
-
HEK293 cells stably expressing human PTH1R
-
Cell Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Biotinylated PTH (13-34) (human)
-
Streptavidin-conjugated reporter (e.g., Europium or HRP)
-
Unlabeled test compounds
-
96-well microplates (high-binding)
-
Plate reader capable of detecting the chosen reporter signal
Procedure:
-
Membrane Preparation:
-
Culture HEK293-PTH1R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh Lysis Buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
Thaw membrane aliquots and dilute to the desired concentration in ice-cold Binding Buffer (typically 5-20 µg of protein per well).
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
A serial dilution of the unlabeled test compound.
-
A fixed concentration of Biotinylated PTH (13-34) (typically at or below its Kd).
-
Diluted cell membranes to initiate the binding reaction.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled PTH (1-34) (e.g., 1 µM).
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
-
Detection:
-
After incubation, add the streptavidin-conjugated reporter to each well.
-
Incubate for an additional 30-60 minutes to allow for binding to the biotinylated peptide.
-
Wash the wells multiple times with Wash Buffer to remove unbound reagents.
-
Add the appropriate substrate if using an HRP-conjugated reporter and stop the reaction.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other wells.
-
Plot the specific binding signal as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive binding assay.
Protocol 2: Flow Cytometry Assay for Receptor Detection on Whole Cells
This protocol describes the use of Biotinylated PTH (13-34) to detect the presence of PTH1R on the surface of intact cells using flow cytometry.
Materials:
-
Cells expressing PTH1R and control (non-expressing) cells.
-
Flow Cytometry Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Biotinylated PTH (13-34) (human).
-
Streptavidin conjugated to a fluorophore (e.g., PE or APC).
-
Unlabeled PTH (1-34) for competition control.
-
FACS tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with Flow Cytometry Buffer.
-
Count the cells and resuspend to a concentration of 1-2 x 10^6 cells/mL in Flow Cytometry Buffer.
-
Aliquot 100 µL of the cell suspension into each FACS tube.
-
-
Labeling:
-
Add Biotinylated PTH (13-34) to the cell suspension at a saturating concentration (to be determined empirically, but typically in the 100-500 nM range).
-
For a negative control, add only buffer to one tube of cells.
-
For a competition control, pre-incubate cells with a 100-fold molar excess of unlabeled PTH (1-34) for 15 minutes before adding the Biotinylated PTH (13-34).
-
Incubate for 30-60 minutes at 4°C with gentle agitation.
-
-
Washing and Staining:
-
Wash the cells twice with 1 mL of ice-cold Flow Cytometry Buffer, pelleting the cells by centrifugation between washes.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Buffer containing the fluorescently-labeled streptavidin at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Analysis:
-
Wash the cells twice more with 1 mL of ice-cold Flow Cytometry Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of the cells labeled with Biotinylated PTH (13-34) to the unstained control. A significant shift in fluorescence indicates binding.
-
The fluorescence signal should be significantly reduced in the competition control, demonstrating the specificity of the binding to the PTH1R.
-
Control cells not expressing the PTH1R should show minimal fluorescence shift.
-
Caption: Workflow for flow cytometry-based receptor detection.
References
Recombinant Expression of Pth (13-34) (Human) in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recombinant expression and purification of the human parathyroid hormone fragment Pth (13-34) in Escherichia coli. The methodologies outlined are based on established strategies for the successful production of similar peptides, such as Pth (1-34), also known as Teriparatide.[1][2][3][4]
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis.[3] While the full-length hormone comprises 84 amino acids, the biological activity is largely contained within the N-terminal region. The fragment Pth (13-34) is a biologically active peptide that is under investigation as a potential therapeutic agent for conditions like osteoporosis. Recombinant expression in E. coli offers a cost-effective and scalable method for producing this peptide for research and pharmaceutical development.
This guide details the essential steps for producing Pth (13-34), including gene design and synthesis, expression vector selection, transformation into a suitable E. coli host strain, induction of protein expression, and subsequent purification and verification.
Data Presentation
Table 1: Comparison of Common E. coli Expression Strains
| Strain | Genotype Highlights | Key Advantages | Potential Drawbacks |
| BL21(DE3) | lon and ompT protease deficient | High-level protein expression, reduced protein degradation. | Codon bias can be an issue for human proteins. |
| Rosetta-gami™(DE3) | Complements rare tRNAs, gor and trxB mutations | Enhances expression of proteins with rare codons, promotes disulfide bond formation in the cytoplasm. | May have slightly lower growth rates. |
| SHuffle® | Cytoplasmic disulfide bond formation capability | Suitable for proteins requiring disulfide bonds for proper folding. | May not be necessary for a small peptide like Pth (13-34). |
Table 2: Overview of Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Purification Method | Cleavage Site | Key Benefits |
| Thioredoxin (Trx) | ~12 | IMAC (if His-tagged) | Enterokinase, TEV Protease | Significantly improves solubility and can decrease protease reactivity. |
| Maltose-Binding Protein (MBP) | ~43 | Amylose Resin, IMAC (if His-tagged) | Factor Xa, TEV Protease | Excellent solubility enhancement. |
| Glutathione S-Transferase (GST) | ~26 | Glutathione-Sepharose | Thrombin, PreScission Protease | Well-established system with a reliable purification method. |
| 6x-His Tag | ~0.8 | Immobilized Metal Affinity Chromatography (IMAC) | N/A | Small size, allows for purification under denaturing conditions. |
Table 3: Typical Induction Parameters for Protein Expression
| Inducer | Concentration Range | Induction Temperature (°C) | Induction Duration (hours) |
| IPTG | 0.1 - 1.0 mM | 16 - 37 | 3 - 18 |
| Lactose | 1 - 10 g/L | 25 - 30 | 12 - 24 |
Signaling Pathway
The biological effects of parathyroid hormone and its fragments are primarily mediated through the PTH receptor 1 (PTHR1), a G-protein-coupled receptor. Upon ligand binding, PTHR1 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
References
- 1. Expression and Purification of Soluble form of Human Parathyroid Hormone (rhPTH1-34) by Trx Tag in E. coli - Research in Molecular Medicine [rmm.mazums.ac.ir]
- 2. High-yield expression of fully bioactive N-terminal parathyroid hormone analog in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Approach for High Level Expression of Soluble Recombinant Human Parathyroid Hormone (rhPTH 1-34) in Escherichia coli - AJMB: Volume 5, Issue 3, Year 2013 - AJMB [ajmb.org]
- 4. Overexpression of Recombinant Human Teriparatide, rhPTH (1–34) in Escherichia coli : An Innovative Gene Fusion Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of PTH (13-34) (Human) in Chondrocyte Differentiation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) and its related peptide (PTHrP) are crucial regulators of chondrocyte proliferation and differentiation, primarily through their interaction with the PTH/PTHrP receptor (PTH1R). The N-terminal fragments, particularly PTH (1-34), are biologically active and have been extensively used to investigate the intricate mechanisms governing cartilage development and homeostasis. The fragment PTH (13-34) is also a component of this system, often studied to understand the specific domains of the full-length hormone responsible for its diverse effects. These peptides play a significant role in the Indian hedgehog (Ihh) and PTHrP feedback loop, a critical signaling pathway that controls the pace of chondrocyte differentiation during endochondral ossification.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing PTH (13-34) and its more extensively studied counterpart, PTH (1-34), in the study of chondrocyte differentiation.
Application Notes
The effects of PTH fragments on chondrocytes are highly dependent on the specific fragment, the concentration used, and the maturational stage of the cells. Generally, PTH (1-34) exhibits a dual role: it promotes the proliferation of early-stage chondrocytes while inhibiting their terminal differentiation into hypertrophic chondrocytes. This makes it a valuable tool for maintaining a population of proliferating chondrocytes and for studying the molecular switches that govern the transition to hypertrophy.
PTH (1-34) has been shown to be a potent mitogen for embryonic chondrocytes, significantly increasing their proliferation. In contrast, its effects on postnatal chondrocytes are less pronounced in terms of proliferation. The cellular response to PTH (1-34) is also dose-dependent. Low to moderate concentrations tend to promote early chondrogenic differentiation of mesenchymal stem cells (MSCs), as evidenced by increased expression of key transcription factors like Sox9 and chondrogenic markers such as collagen type II α1 (Col2a1). Conversely, higher concentrations can inhibit chondrogenesis.
In the context of osteoarthritis (OA), a disease characterized by cartilage degradation, PTH (1-34) has been investigated for its therapeutic potential. It is believed to slow the progression of OA by inhibiting the terminal differentiation of articular chondrocytes, promoting subchondral bone remodeling, and increasing cartilage matrix synthesis.
The signaling mechanisms underlying these effects are complex. Upon binding to PTH1R, a G protein-coupled receptor, PTH (1-34) can activate both the adenylyl cyclase and phospholipase C (PLC) pathways. The activation of the cAMP/PKA pathway is thought to be a major contributor to the inhibition of hypertrophic differentiation. PTH (1-34) also interacts with the Ihh signaling pathway. Ihh, produced by prehypertrophic chondrocytes, stimulates the production of PTHrP, which in turn acts on PTH1R to delay hypertrophy, forming a negative feedback loop that controls the rate of chondrocyte maturation.
Signaling Pathway of PTH (1-34) in Chondrocyte Differentiation
Caption: PTH (1-34) signaling cascade in chondrocytes.
Quantitative Data Summary
The following tables summarize the quantitative effects of PTH fragments on various aspects of chondrocyte biology as reported in the literature.
Table 1: Effect of PTH (1-34) on Chondrocyte Proliferation
| Cell Type | PTH (1-34) Concentration | Effect on Proliferation | Reference |
| Embryonic Chick Chondrocytes | 10⁻¹⁰ - 10⁻⁹ M | 12- to 15-fold increase in colony formation | |
| Fetal Rabbit Chondrocytes | 10⁻¹⁰ - 10⁻⁹ M | 10-fold increase in DNA content | |
| Fetal Rabbit Chondrocytes | Not specified | 2.5-fold increase in [³H]thymidine incorporation | |
| Postnatal Chick/Rabbit Chondrocytes | Not specified | No mitogenic response | |
| Rat Costochondral Resting Zone Cells | 10⁻¹¹ - 10⁻⁸ M | Additive stimulation with TGF-β1 | |
| Rat Costochondral Growth Zone Cells | 10⁻¹¹ - 10⁻⁸ M | Dose-dependent decrease with TGF-β1 | |
| ATDC5 Cells | 10⁻⁷ mol/L | Significant increase in cell viability |
Table 2: Effect of PTH (1-34) on Chondrocyte Differentiation Markers
| Cell Type | PTH (1-34) Concentration | Marker | Effect | Reference |
| Mesenchymal Stem Cells | 1 and 10 nM | Col2a1 mRNA | Significantly increased expression | |
| Mesenchymal Stem Cells | 100 nM | Col2a1 mRNA | Significantly reduced expression | |
| Mesenchymal Stem Cells | Low to moderate | Sox9, PTH1R mRNA | Increased expression | |
| Proliferating Bovine Chondrocytes | 10⁻⁸ M | α1(II) mRNA | Significant rise | |
| Hypertrophic Bovine Chondrocytes | 10 nM | α1(II) and α1(X) mRNA | Fivefold increase | |
| Human Articular Chondrocytes | 0.1 and 1.0 µM | PTHR1 mRNA | Decreased expression | |
| Human Articular Chondrocytes | 0.1 and 1.0 µM | Type II Collagen | Decreased deposition | |
| Human Articular Chondrocytes | 0.1 and 1.0 µM | MMP13, RUNX2, IHH, COL10A1 | No effect | |
| Hypertrophic Chondrocytes (Fractions B1-B3) | Not specified | Col X, PTHR-1 mRNA | >50% suppression | |
| Hypertrophic Chondrocytes (Fractions B1-B3) | Not specified | Ihh mRNA | Nearly complete suppression |
Table 3: Effect of PTH (1-34) on Other Cellular Responses
| Cell Type | PTH (1-34) Concentration | Parameter | Effect | Reference |
| Fetal and Postnatal Chondrocytes | 10⁻⁸ - 10⁻⁷ M | [³⁵S]sulfate incorporation | Increased | |
| Rat Costochondral Growth Zone Cells | 10⁻¹¹ - 10⁻⁸ M | Alkaline Phosphatase | Synergistic increase with TGF-β1 | |
| Human Articular Chondrocytes | 0.1 and 1.0 µM | DNA and GAG content | Significantly decreased | |
| Human Articular Chondrocytes | 0.1 and 1.0 µM | Bern score (cartilage quality) | Reduced |
Experimental Protocols
Protocol 1: In Vitro Chondrogenic Differentiation of Mesenchymal Stem Cells (MSCs) with PTH (1-34)
This protocol is adapted from studies investigating the dose-dependent effects of PTH (1-34) on MSC chondrogenesis.
Materials:
-
Human bone marrow-derived MSCs
-
High-glucose DMEM
-
Dexamethasone
-
Ascorbic acid-2 phosphate
-
Insulin-Transferrin-Selenium supplement
-
L-proline
-
Penicillin-Streptomycin
-
Transforming growth factor-β3 (TGF-β3)
-
Human PTH (1-34)
-
96-well U-bottom plates
-
Reagents for RNA isolation and RT-qPCR
-
Reagents for histological staining (Alcian Blue)
Procedure:
-
MSC Pellet Culture:
-
Culture MSCs in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
At passage 3-5, trypsinize and resuspend cells at 2.5 x 10⁵ cells per 0.5 mL of chondrogenic induction medium.
-
Centrifuge the cell suspension in a 15 mL conical tube at 500 x g for 5 minutes to form a pellet.
-
Incubate the pellet at 37°C in 5% CO₂ for 4 days.
-
-
PTH (1-34) Treatment:
-
After 4 days, transfer the pellets to a 96-well U-bottom plate.
-
Prepare chondrogenic medium: high-glucose DMEM with 0.1 µM dexamethasone, 0.17 mM ascorbic acid-2 phosphate, 5 µg/mL insulin, 5 µg/mL transferrin, 5 ng/mL selenous acid, 0.35 mM L-proline, and 1% penicillin-streptomycin, supplemented with 10 ng/mL TGF-β3.
-
Prepare working solutions of PTH (1-34) in the chondrogenic medium at final concentrations of 0.1, 1, 10, and 100 nM. Include a 0 nM PTH (1-34) control.
-
Add the respective treatment media to the pellets.
-
Culture for up to 21 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Gene Expression (RT-qPCR): At days 3, 7, and 21, harvest pellets for RNA isolation. Perform RT-qPCR to analyze the expression of Sox9, Col2a1, Col10a1, and PTH1R. Normalize to a housekeeping gene (e.g., GAPDH).
-
Histology: At day 21, fix pellets in 4% paraformaldehyde, embed in paraffin, and section. Stain with Alcian Blue to detect proteoglycan synthesis.
-
Experimental Workflow for MSC Chondrogenesis with PTH (1-34)
Caption: Workflow for studying PTH (1-34) effects on MSCs.
Protocol 2: Analysis of PTH Fragment Effects on Collagen Gene Expression in Proliferating Chondrocytes
This protocol is based on studies examining the differential effects of various PTH fragments on collagen gene expression in bovine chondrocytes.
Materials:
-
Fetal bovine epiphyseal cartilage
-
DMEM/F12 medium
-
Fetal calf serum (FCS)
-
Collagenase B
-
PTH fragments: PTH (1-34), PTH (13-34), etc.
-
Reagents for Northern blot analysis or RT-qPCR
-
Serum-free medium
Procedure:
-
Chondrocyte Isolation and Culture:
-
Isolate chondrocytes from fetal bovine epiphyseal cartilage by sequential enzymatic digestion with pronase and collagenase B.
-
Culture the isolated chondrocytes in DMEM/F12 supplemented with 10% FCS until confluent.
-
-
Serum Starvation and PTH Treatment:
-
Once confluent, switch the cells to serum-free DMEM/F12 for 24 hours to synchronize the cells.
-
Prepare solutions of different PTH fragments (e.g., PTH (1-34), PTH (13-34)) in serum-free medium at a final concentration of 10⁻⁸ M.
-
Treat the synchronized chondrocytes with the PTH fragments for 24 hours. Include an untreated control.
-
-
Analysis of Collagen Gene Expression:
-
RNA Isolation: After 24 hours of treatment, lyse the cells and isolate total RNA.
-
Northern Blot Analysis or RT-qPCR:
-
For Northern blotting, separate RNA by gel electrophoresis, transfer to a membrane, and hybridize with probes specific for COL2A1 and a housekeeping gene (e.g., β-actin).
-
For RT-qPCR, reverse transcribe the RNA to cDNA and perform quantitative PCR using primers for COL2A1 and a housekeeping gene.
-
-
Quantification: Quantify the relative mRNA levels of COL2A1 and normalize to the housekeeping gene. Compare the expression levels in treated groups to the untreated control.
-
Ihh-PTHrP Feedback Loop in the Growth Plate
Caption: The Ihh-PTHrP negative feedback loop.
Conclusion
PTH (13-34) and related N-terminal fragments are indispensable tools for elucidating the complex processes of chondrocyte differentiation. Their varied and context-dependent effects underscore the intricate regulation of cartilage development and maintenance. The protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at understanding these mechanisms, with potential applications in cartilage regeneration and the development of therapies for cartilage disorders like osteoarthritis.
References
- 1. Four distinct chondrocyte populations in the fetal bovine growth plate: highest expression levels of PTH/PTHrP receptor, Indian hedgehog, and MMP-13 in hypertrophic chondrocytes and their suppression by PTH (1-34) and PTHrP (1-40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exogenous PTH 1-34 Attenuates Impaired Fracture Healing in Endogenous PTH Deficiency Mice via Activating Indian Hedgehog Signaling Pathway and Accelerating Endochondral Ossification [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. JCI - Indian hedgehog couples chondrogenesis to osteogenesis in endochondral bone development [jci.org]
- 5. Indian hedgehog signaling regulates proliferation and differentiation of chondrocytes and is essential for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PTH (13-34) (Human) in Bone Regeneration Research
Introduction
Parathyroid Hormone (PTH) is a primary regulator of calcium and phosphate homeostasis and plays a crucial role in bone metabolism. While the full-length hormone PTH (1-84) and its N-terminal fragment PTH (1-34) (Teriparatide) are well-established anabolic agents that stimulate bone formation when administered intermittently, various other fragments of PTH exist[1][2][3][4]. PTH (13-34) is a C-terminal fragment of the active PTH (1-34) sequence. Understanding its specific interactions with the Parathyroid Hormone 1 Receptor (PTH1R) and its downstream effects is critical for dissecting the complex signaling mechanisms that govern bone cell function. Unlike PTH (1-34), which is a full agonist, PTH (13-34) lacks the initial N-terminal amino acids essential for canonical receptor activation, positioning it as a tool for investigating non-canonical signaling or as a competitive antagonist in specific research contexts[5].
Mechanism of Action
The biological activity of PTH is primarily mediated through the PTH1R, a Class B G-protein coupled receptor (GPCR) expressed on the surface of osteoblasts and osteocytes. The interaction follows a "two-domain" model:
-
Binding Domain: The C-terminal portion of PTH (residues 15-34) is recognized as the principal binding domain. It confers high-affinity binding to the N-terminal extracellular domain (ECD) of the PTH1R. Therefore, PTH (13-34) retains the ability to bind to the receptor.
-
Activation Domain: The N-terminal region (residues 1-14) is crucial for activating the receptor and initiating downstream signaling. This activation predominantly involves coupling to the Gαs protein, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This Gαs/cAMP/PKA pathway is the primary driver of the anabolic effects of PTH on bone.
PTH (13-34) lacks the critical N-terminal activation domain. Consequently, while it can bind to the PTH1R, it fails to stimulate the canonical cAMP/PKA signaling pathway. Research has shown that PTH analogs like PTH (3-34), PTH (7-34), and PTH (13-34), which do not stimulate cAMP production, have no effect on the activation of the osteocalcin promoter, a marker for mature osteoblast function.
Some evidence suggests that C-terminal PTH fragments may be capable of activating alternative signaling pathways, such as Protein Kinase C (PKC), independent of the phospholipase C (PLC) pathway, although this is not the primary anabolic route.
Signaling Pathway Diagram
The following diagram illustrates the differential signaling mechanisms of the anabolic agonist PTH (1-34) versus the non-cAMP-activating fragment PTH (13-34) upon binding to the PTH1 Receptor on an osteoblast.
References
- 1. researchgate.net [researchgate.net]
- 2. PTH Signaling and Epigenetic Control of Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Note: Quantification of Human Parathyroid Hormone Fragment (13-34) using Liquid Chromatography-Mass Spectrometry
Abstract
This application note describes a sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS) method for the quantification of human parathyroid hormone (PTH) fragment (13-34) in human plasma. PTH (13-34) is a significant fragment of the full-length PTH (1-84) peptide, and its accurate measurement is crucial for research in calcium metabolism, bone disorders, and kidney disease.[1][2] This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The described protocol offers a robust framework for researchers and drug development professionals investigating the physiological and pathological roles of this specific PTH fragment. While direct, validated methods for PTH (13-34) are not widely published, this protocol is adapted from established methods for similar PTH fragments, such as PTH (1-34).[3][4]
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis. It is an 84-amino acid peptide that is metabolized into various smaller fragments.[2] While the full-length PTH (1-84) is the primary biologically active form, certain fragments may also have physiological roles or serve as important biomarkers in various diseases, including chronic kidney disease (CKD). The accurate measurement of specific PTH fragments is essential to understand their contribution to the overall PTH bioactivity and pathology.
Traditional immunoassays for PTH can suffer from cross-reactivity with different fragments, leading to inaccuracies in quantifying specific peptides. Liquid chromatography-mass spectrometry (LC-MS/MS) offers superior specificity and accuracy by separating the analyte of interest from other interfering substances based on its unique mass-to-charge ratio. This application note provides a detailed protocol for the extraction and quantification of PTH (13-34) from human plasma.
Experimental
Materials and Reagents
-
Human PTH (13-34) standard (Bachem or equivalent)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C, ¹⁵N-labeled PTH (13-34)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium hydroxide
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
-
Human plasma (EDTA)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of PTH (13-34) in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike the working standard solutions into blank human plasma to create calibration standards and quality control (QC) samples at various concentrations.
2. Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of 90% methanol in water.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.
3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for PTH (13-34) and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Hypothetical transitions are provided in the table below.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for PTH (13-34) Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PTH (13-34) | To be determined | To be determined | To be determined |
| SIL-IS | To be determined | To be determined | To be determined |
Table 2: Illustrative Method Performance Characteristics (Based on similar PTH fragment assays)
| Parameter | Result |
| Linearity Range | 50 - 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | >85% |
Visualization
References
Troubleshooting & Optimization
Technical Support Center: Pth (13-34) (human) Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of human Parathyroid Hormone (Pth) fragment (13-34) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Pth (13-34) (human) in aqueous solutions?
A1: Pth (13-34) (human) is generally described as being soluble in water.[1] However, the solubility can be influenced by factors such as pH, buffer composition, and the presence of excipients. For peptides with hydrophobic residues, solubility at neutral pH can be limited. It is often recommended to initially dissolve peptides in a small amount of an organic solvent like DMSO or in an acidic solution before diluting with the desired aqueous buffer.[2][3]
Q2: What are the recommended storage conditions for Pth (13-34) (human) in its lyophilized and reconstituted forms?
A2: Proper storage is crucial to maintain the integrity of Pth (13-34). The following storage conditions are recommended:
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | 0-5°C | Up to 6 months | Keep protected from moisture. |
| Lyophilized Powder | -20°C | > 95% purity | For long-term storage.[4] |
| Reconstituted Solution | +4°C | Up to 5 days | Rehydrate just before use for best results.[1] |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What are the main degradation pathways for PTH fragments in aqueous solutions?
A3: The primary degradation pathways for PTH fragments like Pth (1-34), which are relevant to Pth (13-34), include:
-
Oxidation: Methionine residues are susceptible to oxidation, which is a major degradation pathway.
-
Proteolysis: Peptides can be degraded by proteases, especially in biological samples. The major degradation products of hPTH (1-34) in rat tissue homogenates are hPTH (1-15) and hPTH (16-34).
-
Aggregation: Peptides can form aggregates, which can be influenced by pH, temperature, and ionic strength.
Q4: How can I improve the stability of Pth (13-34) in my aqueous formulation?
A4: Several strategies can be employed to enhance the stability of peptide solutions:
-
pH Optimization: Selecting an optimal pH is a primary strategy. For the related hPTH (1-34), an acidic environment, such as an acetate buffer solution, has been shown to provide better conformational stability than phosphate-buffered saline (PBS).
-
Buffer Selection: The choice of buffer can impact stability. Citrate and acetate buffers are commonly used in peptide formulations.
-
Use of Excipients:
-
Cryoprotectants/Lyoprotectants: Sugars like mannitol or trehalose can be used during lyophilization to protect the peptide.
-
Antioxidants: To prevent oxidation, antioxidants such as methionine or ascorbic acid can be included.
-
Surfactants: Polysorbates (e.g., Tween 80) can help prevent aggregation and surface adsorption.
-
-
Exclusion of Oxygen: Purging solutions with nitrogen or argon can minimize oxidative degradation.
-
Chelating Agents: Agents like EDTA can be used to chelate metal ions that can catalyze oxidation.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation Observed
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| pH is at or near the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer. For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer. |
| High concentration of the peptide. | Try dissolving at a lower concentration initially and then gradually increasing it. |
| Hydrophobic aggregation. | Initially dissolve the peptide in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding the aqueous buffer. Sonication can also aid dissolution. |
| Improper reconstitution of lyophilized powder. | Allow the lyophilized peptide to warm to room temperature before adding the solvent. Gently vortex or swirl to dissolve; avoid vigorous shaking which can cause aggregation. |
Problem 2: Loss of Peptide Activity or Purity Over Time
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxidative degradation. | Prepare solutions fresh. If storage is necessary, purge the vial headspace with an inert gas (e.g., nitrogen, argon). Consider adding an antioxidant to the formulation. |
| Proteolytic degradation (if using biological samples). | Add protease inhibitors to the sample. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
| Adsorption to container surfaces. | Use low-protein-binding tubes (e.g., siliconized or polypropylene tubes). The addition of a carrier protein (e.g., BSA) or a surfactant can also help, but check for compatibility with your assay. |
| Inappropriate storage temperature. | Refer to the recommended storage conditions table. For long-term storage of solutions, -20°C or -80°C is generally preferred. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Pth (13-34)
This protocol provides a general guideline for dissolving lyophilized Pth (13-34).
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Initial Dissolution (if necessary): For peptides that are difficult to dissolve in aqueous buffers, first add a small volume of a sterile, water-miscible organic solvent such as DMSO to the vial to create a concentrated stock solution.
-
Aqueous Dilution: Slowly add the desired aqueous buffer (e.g., 10 mM acetic acid for an acidic pH) to the concentrated stock solution while gently vortexing. Continue to add buffer until the desired final concentration is reached.
-
Solubility Check: A successfully solubilized peptide will result in a clear, particle-free solution. If precipitation occurs, sonication in a water bath for short periods may help.
Protocol 2: Assessment of Pth (13-34) Stability by RP-HPLC
This protocol outlines a method to assess the stability of a Pth (13-34) solution over time.
-
Sample Preparation: Prepare the Pth (13-34) solution in the desired aqueous buffer and at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Incubation: Store the remaining solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stored solution and analyze it by RP-HPLC.
-
Data Analysis: The stability is determined by comparing the peak area of the intact Pth (13-34) at each time point to the initial peak area. The appearance of new peaks may indicate degradation products. For the related hPTH (1-34), purity of a lyophilized form stored at 37°C exceeded 96% after lyophilization, 90% after 8 weeks, and 80% after 26 weeks.
Visualizations
Caption: Workflow for Pth (13-34) solubilization and stability testing.
References
Technical Support Center: Optimizing PTH (13-34) (human) Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human Parathyroid Hormone (PTH) fragment (13-34). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage for human PTH (13-34)?
Currently, there is a lack of established literature detailing specific in vivo dosage ranges for the human PTH (13-34) fragment. Its in vivo effects are not as well-characterized as those of PTH (1-34). Therefore, researchers should consider conducting preliminary dose-finding studies to determine the optimal concentration for their specific animal model and experimental endpoint.
Q2: How does the biological activity of PTH (13-34) differ from PTH (1-34) in vivo?
PTH (1-34) is a well-characterized fragment that activates both the adenylyl cyclase/protein kinase A (PKA) and the phospholipase C/protein kinase C (PKC) signaling pathways.[1][2][3][4] In contrast, PTH (13-34) is known to selectively activate the PKC pathway, and this activation can occur independently of phospholipase C (PLC).[5] This differential activation of signaling pathways suggests that the in vivo effects of PTH (13-34) will likely differ from those of PTH (1-34). For instance, PTH (13-34) did not stimulate the expression of Jagged1, a downstream target of the PKA pathway, in osteoblastic cells.
Q3: What are the expected in vivo effects of PTH (13-34) on calcium and phosphate levels?
While PTH (1-34) administration typically leads to an increase in serum calcium and a decrease in serum phosphate, the specific effects of PTH (13-34) on mineral ion homeostasis in vivo are not well-documented. Given its distinct signaling profile, it is plausible that PTH (13-34) may have different or more subtle effects on calcium and phosphate regulation. It is crucial to monitor these parameters in your dose-finding studies.
Q4: What administration route is recommended for in vivo studies with PTH (13-34)?
For peptide hormones like PTH fragments, subcutaneous (SC) injection is a common and effective administration route for achieving systemic exposure. The optimal frequency of administration (e.g., once daily, multiple times a day) will depend on the peptide's half-life and the desired biological outcome (anabolic vs. catabolic effects on bone).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable biological effect | Inadequate Dosage: The dose of PTH (13-34) may be too low to elicit a response. | - Perform a dose-response study with a wide range of concentrations.- Review any available in vitro data to estimate a starting dose.- Compare with dosages used for other PTH fragments, keeping in mind potential differences in potency. |
| Peptide Instability: The peptide may have degraded due to improper storage or handling. | - Store lyophilized peptide at -20°C or lower.- Reconstitute the peptide in a sterile, appropriate buffer just before use.- Avoid repeated freeze-thaw cycles by aliquoting the reconstituted solution. | |
| Incorrect Administration: Improper injection technique can lead to variable absorption. | - Ensure proper subcutaneous injection technique to minimize leakage and ensure consistent delivery.- Verify the injection volume and concentration. | |
| High variability between animals | Biological Variation: Individual animals may respond differently to the peptide. | - Increase the number of animals per group to improve statistical power.- Ensure animals are of a similar age, weight, and genetic background. |
| Inconsistent Dosing: Variations in injection time or volume can lead to variability. | - Administer injections at the same time each day.- Use precise measurement tools for dosing. | |
| Unexpected side effects (e.g., lethargy, weight loss) | Toxicity at High Doses: The administered dose may be in a toxic range. | - Immediately lower the dose or cease administration.- Monitor animals closely for any adverse effects.- Conduct a formal toxicology study if high doses are required. |
Reference Data: In Vivo Dosages of PTH (1-34)
Due to the limited data on PTH (13-34), the following tables summarize established in vivo dosages for the well-characterized human PTH (1-34) fragment. This information can serve as a valuable reference point for designing your experiments with PTH (13-34), although direct extrapolation of dosage is not recommended due to differences in biological activity.
PTH (1-34) Dosage in Rat Models
| Dosage | Administration Route & Frequency | Animal Model | Observed Effects | Reference |
| 10 µg/kg | Once-daily subcutaneous injection | Ovariectomized Sprague Dawley rats | Increased bone mineral density and bone formation. | |
| 5, 10, or 13.6 µg/kg/day | Once-daily subcutaneous injection for 3 months | Male Crl:CD(SD) rats | Dose-dependent increase in bone mineral density. | |
| 75, 100, or 125.4 µg/kg/week | Once-weekly subcutaneous injection for 3 months | Male Crl:CD(SD) rats | Moderate increase in bone mineral density. | |
| 1.5 or 2.0 nmol/kg/day | Continuous infusion for 3 days | Male rats | Dose-dependent increase in serum calcium. |
PTH (1-34) Dosage in Mouse Models
| Dosage | Administration Route & Frequency | Animal Model | Observed Effects | Reference |
| 10, 40, and 200 µg/kg | Daily subcutaneous injection for 4 weeks | Mice with femoral fracture | Dose-dependent stimulation of bone formation in the fracture callus. | |
| 80 µg/kg | Daily subcutaneous injection, 5 days/week for 6 weeks | C57Bl/6J male mice | Increased bone mineral density, bone volume, and bone formation rate. | |
| 10 µg/kg (low dose) or 100 µg/kg (high dose) | Subcutaneous injection, 5 days/week for 6 weeks | Prematurely senescent osteopenic mice | Both doses increased vertebral and femoral bone mass. | |
| 40 µg/kg/day or 80 µg/kg/day | Subcutaneous injection, 5 days/week for 4 weeks | Ovariectomized C57BL6 female mice | Increased cortical and trabecular bone parameters. |
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of PTH (13-34)
-
Reconstitution:
-
Allow the lyophilized PTH (13-34) vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a sterile, neutral buffer such as phosphate-buffered saline (PBS) or saline (0.9% NaCl). The final concentration should be determined based on the desired dosage and injection volume.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Dosing:
-
Calculate the required volume for each animal based on its body weight and the target dosage (e.g., in µg/kg).
-
Use a calibrated insulin syringe or a similar precision instrument for accurate dosing.
-
-
Administration:
-
Grasp the loose skin on the back of the animal (e.g., rat or mouse) between the shoulder blades.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Inject the calculated volume of the peptide solution.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Monitor relevant physiological parameters (e.g., serum calcium, phosphate) and behavioral changes at predetermined time points post-injection.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of PTH (13-34)
The human PTH (13-34) fragment is understood to primarily activate the Protein Kinase C (PKC) signaling pathway. Notably, this activation can proceed independently of Phospholipase C (PLC), distinguishing it from the canonical PKC activation by full-length PTH or PTH (1-34).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Parathyroid hormone stimulates expression of the Notch ligand Jagged1 in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of PTH (13-34) (human) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the aggregation of Parathyroid Hormone (PTH) fragment (13-34) in solution.
Troubleshooting Guide
Issue 1: Peptide Precipitation or Visible Aggregates After Reconstitution
Possible Causes & Solutions
| Cause | Recommended Action |
| Improper Reconstitution Technique | Allow the lyophilized peptide to equilibrate to room temperature before adding solvent. Gently swirl or pipette to dissolve; avoid vigorous shaking or vortexing which can induce aggregation.[1][2] Sonication (3x 10 seconds on ice) can aid dissolution and minimize aggregation. |
| Suboptimal Solvent Choice | PTH (13-34) is generally soluble in water. For hydrophobic peptides, consider initially dissolving in a minimal amount of an organic solvent like DMSO and then diluting with your aqueous buffer. |
| High Peptide Concentration | Higher concentrations of PTH fragments are more prone to aggregation.[1][2] If possible, work with lower stock concentrations. |
| Incorrect pH of the Solution | The net charge of the peptide, influenced by pH, is critical for solubility. Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. For basic peptides, a slightly acidic pH may be beneficial. |
| Lyophilization-Induced Propensity for Aggregation | The freeze-drying process can sometimes alter the peptide's conformation, making it more susceptible to aggregation upon reconstitution.[1] Careful control over reconstitution is crucial. |
Issue 2: Gradual Formation of Haze or Precipitates During Storage
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Storage Temperature | Store reconstituted PTH (13-34) solutions at 2-8°C for short-term storage (up to a few days). For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH and Ionic Strength | Both pH and ionic strength can significantly impact the stability of peptides in solution over time. The optimal conditions should be empirically determined for your specific application. |
| Lack of Stabilizing Excipients | Consider the addition of excipients to your buffer to enhance stability. Sugars like sucrose and trehalose, or amino acids like glycine and arginine, can act as cryoprotectants and lyoprotectants. Non-ionic surfactants (e.g., Polysorbate 20 or 80) can also help prevent surface-induced aggregation. |
| Oxidation | Oxidation of susceptible residues can lead to conformational changes and subsequent aggregation. If oxidation is suspected, consider using deoxygenated buffers or adding antioxidants like EDTA. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind PTH (13-34) aggregation?
A1: Like many peptides, PTH (13-34) aggregation is often driven by the formation of intermolecular beta-sheets, leading to the assembly of oligomers and larger fibrillar structures. This process can be influenced by factors that affect the peptide's conformation and solubility, such as concentration, pH, temperature, and ionic strength.
Q2: How can I monitor the aggregation of my PTH (13-34) solution?
A2: Several techniques can be employed to monitor peptide aggregation:
-
Visual Inspection: The simplest method is to check for any visible precipitation or turbidity.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be used to quantify the amount of monomeric peptide versus aggregated species.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to beta-sheet-rich structures like amyloid fibrils, providing a way to monitor fibrillization kinetics.
Q3: What are the recommended storage conditions for reconstituted PTH (13-34)?
A3: For short-term storage (up to 5 days), keep the solution at 4°C. For longer-term storage (up to 3 months), it is recommended to aliquot the solution into single-use volumes and store it frozen at -20°C. It is crucial to avoid repeated freeze-thaw cycles as this can promote aggregation.
Q4: Can the type of collection tube and handling of blood samples affect PTH stability?
A4: Yes, for endogenous PTH measurement, the sample matrix and handling are critical. PTH is more stable in EDTA plasma than in serum. It is recommended to collect blood in EDTA tubes and separate the plasma within 24 hours. Plasma samples for PTH measurement should be stored at 4°C and analyzed within 72 hours.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized PTH (13-34)
-
Equilibration: Before opening, allow the vial of lyophilized PTH (13-34) to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Solvent Addition: Add the recommended volume of sterile, high-purity water or an appropriate buffer to the vial.
-
Dissolution: Gently swirl the vial or slowly pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking.
-
Sonication (Optional): If the peptide does not dissolve easily, place the vial in an ice bath and sonicate for 10-second intervals, allowing the solution to cool between sonications. Repeat up to three times.
-
Final Dilution: Once fully dissolved, the stock solution can be diluted to the final working concentration in the desired experimental buffer.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the PTH (13-34) solution at the desired concentration in a filtered (0.22 µm) buffer. Ensure the sample is free of dust and other particulates.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Equilibrate the sample cell to the desired temperature.
-
Measurement: Carefully transfer the sample to a clean, dust-free cuvette. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The instrument software will generate a particle size distribution profile. The presence of larger species (e.g., >10 nm) may indicate aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.
Protocol 3: Thioflavin T (ThT) Fibrillization Assay
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Protect from light.
-
Prepare the PTH (13-34) solution in the desired buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
-
Assay Setup: In a 96-well microplate, combine the PTH (13-34) solution with the ThT stock to a final ThT concentration of 10-20 µM. Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader with fluorescence detection capabilities. Monitor the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils. The data can be plotted to observe the kinetics of aggregation, including any lag phase.
Visualizations
References
Technical Support Center: Troubleshooting Low Signal in Pth (13-34) (human) Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in Pth (13-34) (human) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Pth (13-34) (human) immunoassay?
A Pth (13-34) (human) immunoassay is a type of sandwich enzyme-linked immunosorbent assay (ELISA) designed to measure the concentration of the parathyroid hormone fragment consisting of amino acids 13-34. These assays typically utilize two antibodies: a capture antibody that binds to one region of the PTH molecule (e.g., the 39-84 region) and a detection antibody that binds to another specific region, in this case, the 13-34 fragment.[1][2][3] The detection antibody is often labeled with an enzyme like horseradish peroxidase (HRP), which reacts with a substrate to produce a measurable signal.[1][2]
Q2: Why is it important to specifically measure the Pth (13-34) fragment?
Parathyroid hormone (PTH) is present in circulation not only as the full-length, biologically active molecule (1-84 PTH) but also as various fragments. These fragments are generated through metabolism in the liver and kidneys. Different commercial immunoassays use antibodies targeting different regions of the PTH molecule, leading to variability in what is detected. Assays specific for the Pth (13-34) region are designed to quantify this particular fragment, which may have its own physiological or pathological significance. The presence of various PTH fragments can lead to differing results between assays, especially in conditions like chronic kidney disease where fragments accumulate.
Q3: What are some common causes for weak or no signal in an ELISA?
Common causes for weak or no signal in an ELISA include improper washing, incorrect incubation temperatures, insufficient antibody concentrations, and contaminated reagents. Additionally, issues with sample preparation or the presence of interfering substances in the sample can also lead to low signal.
Troubleshooting Guide for Low Signal
This guide addresses specific issues that may lead to a low signal in your Pth (13-34) immunoassay.
Issue 1: Sub-optimal Reagent Handling and Preparation
| Potential Cause | Recommended Solution | Citation |
| Reagents not at room temperature before use. | Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before starting the assay. | |
| Improper reconstitution of lyophilized components. | Ensure lyophilized vials sit for approximately 20 minutes with occasional gentle swirling and inversion to ensure complete reconstitution before use. | |
| Incorrect storage of kit components. | Verify the storage conditions on the kit label. Most ELISA kits should be stored at 2-8°C. | |
| Use of expired reagents. | Check the expiration dates on all reagents and do not use any that are expired. | |
| Contaminated reagents. | Use fresh reagents and ensure pipette tips are clean to avoid cross-contamination. |
Issue 2: Procedural Errors During the Assay
| Potential Cause | Recommended Solution | Citation |
| Inadequate incubation times. | Ensure all incubation steps are performed for the full recommended duration. | |
| Incorrect incubation temperature. | Use the recommended incubation temperature as specified in the protocol. | |
| Improper washing technique. | Ensure wells are completely aspirated between washes. If washing manually, consider increasing the duration of soaking steps. | |
| Insufficient washing. | Wash each well five times with the working wash solution, ensuring a sufficient volume (e.g., 0.35 mL) is dispensed into each well during each wash. | |
| Exposure of substrate to light. | The substrate solution should be protected from light. Cover the plate with aluminum foil during incubation steps involving the substrate. |
Issue 3: Problems with Antibodies and Detection
| Potential Cause | Recommended Solution | Citation | | Insufficient antibody concentration. | Increase the concentration of the detection antibody if permitted by the kit protocol. | | | Inactive HRP conjugate. | To check for activity, mix a small amount of the HRP conjugate and TMB substrate; a rapid color change should be observed. | | | Use of sodium azide in wash buffer. | Sodium azide can inhibit the activity of HRP. Ensure your wash buffer does not contain sodium azide. | |
Issue 4: Sample-Related Issues
| Potential Cause | Recommended Solution | Citation | | Low concentration of Pth (13-34) in the sample. | The amount of the target sample may be lower than the detection range of the kit. | | | Improper sample collection and storage. | Serum or EDTA plasma should be promptly separated, preferably in a refrigerated centrifuge, and stored at -20°C or lower if not assayed immediately. Avoid repeated freeze-thaw cycles. | | | Presence of interfering substances (e.g., heterophile antibodies). | Heterophile antibodies in human serum can react with reagent immunoglobulins, interfering with the assay. Consider using heterophile-blocking agents if interference is suspected. | | Incorrect sample dilution. | Ensure the sample is diluted according to the kit's instructions. The matrix components in serum/plasma can affect test results, often requiring dilution. | |
Experimental Protocols
General Pth (13-34) Sandwich ELISA Protocol
This is a generalized protocol based on common sandwich ELISA principles for Pth (13-34). Always refer to the specific manufacturer's protocol for your kit.
-
Plate Preparation : Place the required number of streptavidin-coated strips in a plate holder.
-
Sample/Standard Addition : Pipette 25 µL of standards, controls, or samples into the designated wells.
-
Antibody Addition : Prepare a working antibody solution by combining equal volumes of Biotinylated Human PTH (39-84) Antibody and HRP Conjugated Human PTH (13-34) Antibody. Pipette 50 µL of this solution into each well.
-
First Incubation : Cover the plate with a sealer and aluminum foil and incubate at room temperature for 3 hours on a horizontal rotator (180-220 RPM).
-
Washing : Aspirate the contents of the wells and wash each well five times with working wash solution.
-
Substrate Addition : Pipette 100 µL of TMB Substrate into each well.
-
Second Incubation : Re-cover the plate and incubate at room temperature for 30 minutes on a horizontal rotator.
-
Stop Reaction : Add 50 µL of ELISA Stop Solution to each well.
-
Read Plate : Read the absorbance at 450 nm within 5 minutes, using a microplate reader.
Visualizations
Caption: Experimental workflow for a Pth (13-34) sandwich ELISA.
References
Pth (13-34) (human) peptide storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Pth (13-34) (human) peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Pth (13-34) peptide upon receipt?
A1: Upon receipt, lyophilized Pth (13-34) peptide should be stored in a tightly closed container in a dry place, protected from light.[1] For short-term storage (days to weeks), 4°C is acceptable, but for long-term storage, it is recommended to store the peptide at -20°C or -80°C.[2]
Q2: What is the recommended solvent for reconstituting Pth (13-34) peptide?
A2: Pth (13-34) (human) peptide is generally soluble in water.[3] For reconstitution, it is best to use sterile, distilled water. If solubility issues arise due to the hydrophobic nature of a particular peptide sequence, other solvents such as dilute acetic acid or DMSO may be used.[4][5]
Q3: How do I properly reconstitute the lyophilized peptide?
A3: To reconstitute the peptide, allow the vial to warm to room temperature before opening to avoid moisture condensation. Add the appropriate amount of sterile solvent to the vial to achieve the desired concentration. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking.
Q4: What are the storage conditions for the reconstituted peptide solution?
A4: After reconstitution, the peptide solution can be stored at +4°C for up to 5 days. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and freeze at -20°C for up to 3 months. It is crucial to avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q5: Can I store the reconstituted peptide at room temperature?
A5: It is not recommended to store the reconstituted peptide at room temperature for extended periods. While some formulations of the related peptide, Pth (1-34), have been studied for room temperature stability after reconstitution, this was for specific formulations intended for intranasal delivery and precipitation was observed in some cases. For general laboratory use, refrigerated or frozen storage is advised to maintain peptide integrity.
Troubleshooting Guide
Issue: The peptide is difficult to see or appears as a small film in the vial.
-
Cause: This is normal for lyophilized peptides. The amount of peptide can be small and may not be easily visible.
-
Solution: Proceed with the reconstitution protocol. The peptide will dissolve to the specified concentration.
Issue: The peptide does not dissolve completely in water.
-
Cause: While Pth (13-34) is generally water-soluble, insolubility can occur.
-
Solution: If the peptide is not dissolving in sterile water, you can try adding a small amount of a solubilizing agent. For acidic peptides, a small amount of a basic buffer (like 1% ammonium bicarbonate) can help. For basic peptides, a small amount of an acidic solvent (like 10% acetic acid) may be beneficial. Alternatively, for very hydrophobic peptides, dissolving in a minimal amount of DMSO and then slowly diluting with your aqueous buffer can be effective.
Issue: I am seeing inconsistent results in my experiments.
-
Cause: Inconsistent results can be due to improper storage, handling, or multiple freeze-thaw cycles leading to peptide degradation.
-
Solution: Ensure the peptide is stored correctly in its lyophilized form and that reconstituted aliquots are single-use to avoid repeated freezing and thawing. Always use personal protective equipment, such as gloves, to prevent contamination from proteases found on the skin.
Quantitative Data Summary
For easy reference, the following tables summarize the recommended storage conditions for Pth (13-34) (human) peptide.
Table 1: Storage of Lyophilized Pth (13-34) Peptide
| Storage Duration | Temperature | Additional Notes |
| Short-term | 4°C | Protect from light and moisture. |
| Long-term | -20°C or -80°C | Store in a tightly sealed container in a dry environment. |
Table 2: Storage of Reconstituted Pth (13-34) Peptide Solution
| Storage Duration | Temperature | Additional Notes |
| Up to 5 days | +4°C | Keep refrigerated. |
| Up to 3 months | -20°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols & Workflows
Peptide Reconstitution Protocol
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Solvent Addition: Add the calculated volume of sterile, cold solvent (e.g., sterile water) to the vial.
-
Dissolution: Gently agitate or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.
-
Aliquoting: If not for immediate use, divide the reconstituted peptide solution into single-use aliquots. This is critical to prevent degradation from multiple freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature (-20°C for long-term storage).
Caption: Workflow for Pth (13-34) peptide handling and storage.
General Handling Precautions
To ensure the quality and stability of the Pth (13-34) peptide, adhere to the following handling best practices.
Caption: Key handling practices for Pth (13-34) peptide.
References
- 1. polypeptide.com [polypeptide.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Addressing cross-reactivity of Pth (13-34) (human) in PTH assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parathyroid Hormone (PTH) assays. The focus is on addressing the cross-reactivity of the human Pth (13-34) fragment and other truncated forms of PTH that can interfere with accurate measurement.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Higher than Expected PTH Values in a Second-Generation "Intact" PTH Assay
-
Question: My second-generation "intact" PTH assay is yielding consistently high PTH concentrations that do not correlate with the expected physiological state of my samples (e.g., normal calcium levels). What could be the cause?
-
Answer: Unexpectedly high results in second-generation PTH assays can often be attributed to the presence of circulating PTH fragments. These assays typically use a capture antibody targeting the C-terminal region of PTH and a detection antibody for the N-terminal region. However, the N-terminal antibody may recognize epitopes within the 13-34 amino acid sequence, leading to cross-reactivity with fragments like Pth (13-34) and the larger non-(1-84) PTH fragments. This is particularly common in samples from patients with chronic kidney disease, where clearance of these fragments is impaired.[1][2]
Issue 2: Discrepancy in Results Between Different PTH Assay Kits
-
Question: I am seeing a significant difference in PTH concentrations when I measure the same sample using two different "intact" PTH assay kits. Why is this happening?
-
Answer: Different commercial PTH assays, even within the same "generation," can exhibit varying degrees of cross-reactivity with PTH fragments.[2] This is due to the use of different monoclonal or polyclonal antibodies with unique binding epitopes. One assay's N-terminal antibody might have a higher affinity for fragments like Pth (13-34) than another's, leading to discrepancies in the measured "intact" PTH levels. For the most accurate measurement of the full-length, biologically active PTH (1-84), a third-generation assay is recommended as it employs a detection antibody specific to the first four amino acids of the N-terminus.[3]
Issue 3: Non-Linearity Upon Sample Dilution
-
Question: When I perform a serial dilution of my sample, the calculated PTH concentrations are not consistent across the dilution series. What does this indicate?
-
Answer: A lack of dilution linearity is a strong indicator of assay interference.[4] In the context of PTH assays, this can be caused by the presence of cross-reacting fragments. As the sample is diluted, the concentration of both intact PTH and the interfering fragments decreases. If the antibody has different affinities for the intact hormone and the fragment, the dose-response relationship will not be linear, leading to inconsistent results upon back-calculation. This phenomenon warrants further investigation into the specificity of your assay for the samples being tested.
Frequently Asked Questions (FAQs)
1. What is Pth (13-34) and why is it a concern in PTH assays?
Pth (13-34) is a fragment of the full-length parathyroid hormone. It is a concern primarily in second-generation "intact" PTH immunoassays. These assays were designed to be more specific than first-generation assays by using two antibodies, one for the C-terminal and one for the N-terminal region. However, the N-terminal detection antibody in many of these assays binds to epitopes within the 13-34 region. This means the assay can inadvertently detect not only the full-length, biologically active PTH (1-84) but also fragments like Pth (13-34), leading to an overestimation of the true PTH level.
2. How do I know if my PTH assay is susceptible to Pth (13-34) cross-reactivity?
3. What is the difference between second and third-generation PTH assays regarding fragment cross-reactivity?
The primary difference lies in the specificity of the N-terminal detection antibody.
-
Second-Generation ("Intact") Assays: Use a detection antibody that binds to a broader region of the N-terminus, often including epitopes within the 13-34 sequence. This makes them susceptible to cross-reactivity with Pth (13-34) and other N-terminally truncated fragments.
-
Third-Generation ("Whole" or "Bioactive") Assays: Employ a detection antibody that is highly specific for the first four amino acids of the N-terminus. This design ensures that only the full-length PTH (1-84) is measured, effectively eliminating interference from fragments like Pth (13-34) and PTH (7-84).
4. Can I use a second-generation assay if I suspect fragment interference?
If you suspect fragment interference and a third-generation assay is not available, you must exercise caution in interpreting your results. It is crucial to be consistent with the assay kit you use for a given study to ensure that any systematic overestimation is at least uniform. When comparing data, always be mindful of the potential for falsely elevated results. For critical applications, consider confirming your findings with a mass spectrometry-based method, which can differentiate between the intact hormone and its fragments.
Data on PTH Fragment Cross-Reactivity
The cross-reactivity of PTH fragments varies significantly among different immunoassays due to the specific antibodies used. Below is a summary of reported cross-reactivity data for various fragments in some commercial assays.
Table 1: Cross-Reactivity of PTH Fragments in Selected Commercial Immunoassays
| Assay Platform | PTH Fragment | Cross-Reactivity (%) | Reference |
| Roche Elecsys Intact PTH | Synthetic PTH (7-84) | ~100% | |
| Synthetic PTH (28-84) | Negligible | ||
| Synthetic PTH (34-84) | Negligible | ||
| ADVIA Centaur iPTH | PTH (1-34) | ≤ 2% | |
| PTH (7-84) | 51.4% | ||
| LIAISON N-TACT® PTH Gen II | PTH (1-34) | < 0.01% | |
| PTH (7-84) | 53% |
Table 2: Saturation Analysis of Detection Antibodies with PTH Fragments
This table, adapted from D'Amour P, et al. (2005), indicates whether the detection antibody of different assays could be saturated by various PTH fragments, which suggests potential for cross-reactivity. "Not Saturable" implies low to no cross-reactivity with the specified fragment.
| Assay Type | hPTH(1-34) | hPTH(13-34) | hPTH(18-48) |
| CA-PTH | Minimally Saturable | Not Saturable | Not Saturable |
| T-PTH | Saturable | Not Saturable | Not Saturable |
| I-PTH | Saturable | Not Saturable | Not Saturable |
| Elecsys PTH | Saturable | Not Saturable | Saturable |
Experimental Protocols
Protocol 1: Assessing Cross-Reactivity of Pth (13-34) using a Spiking Study
This protocol outlines a general procedure to determine the percentage of cross-reactivity of Pth (13-34) in your specific PTH immunoassay.
Objective: To quantify the degree to which Pth (13-34) is detected by the PTH assay.
Materials:
-
PTH-free matrix (e.g., charcoal-stripped human serum or the assay's recommended zero calibrator).
-
Intact PTH (1-84) standard of known concentration.
-
Synthetic human Pth (13-34) of high purity and known concentration.
-
Your PTH immunoassay kit and required instrumentation.
Procedure:
-
Prepare a Standard Curve: Prepare a standard curve for intact PTH (1-84) according to the assay manufacturer's instructions. This will be used to determine the apparent concentration of the cross-reacting fragment.
-
Prepare Pth (13-34) Spikes: a. Create a series of dilutions of the synthetic Pth (13-34) in the PTH-free matrix. A suggested concentration range is one that covers the expected physiological and pathological range of PTH. b. For example, prepare solutions of Pth (13-34) at 100, 500, and 1000 pg/mL.
-
Assay the Spiked Samples: a. Run the Pth (13-34) spiked samples in your PTH assay as if they were unknown samples. b. Run a blank sample (PTH-free matrix only) to establish the baseline.
-
Data Analysis: a. Using the intact PTH (1-84) standard curve, determine the "apparent" PTH concentration for each of your Pth (13-34) spiked samples. b. Calculate the percent cross-reactivity for each concentration using the following formula:
% Cross-Reactivity = (Apparent PTH Concentration [pg/mL] / Actual Pth (13-34) Concentration [pg/mL]) x 100
c. Average the percent cross-reactivity across the different concentrations to obtain a mean value for your assay.
Visualizations
Caption: PTH (1-84) signaling via the PTH1R pathway.
Caption: Experimental workflow for assessing Pth (13-34) cross-reactivity.
Caption: Troubleshooting logic for unexpectedly high PTH results.
References
Technical Support Center: Improving the In Vivo Half-Life of PTH(13-34) (Human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to extend the in vivo half-life of human Parathyroid Hormone (PTH) fragment (13-34).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to improve the in vivo half-life of PTH fragments like PTH(13-34)?
A1: Native PTH and its fragments, such as PTH(1-34), have a very short plasma half-life, typically only a few minutes.[1][2][3][4] This rapid clearance necessitates frequent injections to maintain therapeutic levels, which can lead to poor patient compliance.[5] Extending the half-life allows for less frequent dosing, provides more stable plasma concentrations, and can improve the therapeutic efficacy for conditions like hypoparathyroidism and osteoporosis.
Q2: What are the primary strategies for extending the half-life of PTH(13-34)?
A2: The main strategies focus on increasing the molecule's hydrodynamic size to reduce renal clearance, or promoting binding to serum proteins like albumin to leverage their long circulation times. Key methods include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide. This increases the molecule's size, shielding it from proteolytic enzymes and reducing filtration by the kidneys.
-
Lipidation/Fatty Acid Acylation: Attaching a lipid chain or fatty acid to the peptide. This modification promotes binding to serum albumin, which has a long half-life of about three weeks.
-
Fusion to Proteins or Domains: Genetically fusing the peptide to a larger protein or a specific binding domain. Common fusion partners include:
-
Albumin-Binding Domains (ABD).
-
Collagen-Binding Domains (CBD) for targeted delivery to bone.
-
Vitamin D-Binding Protein (DBP) conjugates.
-
Q3: How does PTH(13-34) exert its biological effect?
A3: PTH(13-34) primarily acts by binding to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor. Unlike the full-length PTH(1-84) or PTH(1-34) which activate both Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways, PTH(13-34) has been shown to selectively activate the PKC pathway. This selective activation is being explored for specific therapeutic effects, such as stimulating the production of 1,25-dihydroxyvitamin D3 in renal tubules.
Q4: What are the potential trade-offs when modifying PTH(13-34) to extend its half-life?
A4: While modifications can successfully prolong half-life, they may also impact the peptide's biological activity. A common trade-off is a reduction in receptor binding affinity or signaling potency. The size, charge, and location of the modification can sterically hinder the peptide's interaction with the PTH1R. Therefore, it is crucial to carefully design and test modified peptides to ensure that the therapeutic benefit of a longer half-life is not negated by a significant loss of function.
Troubleshooting Guides
Issue 1: The modified PTH(13-34) shows significantly reduced bioactivity in our in vitro cAMP assay.
-
Possible Cause 1: Steric Hindrance at the Receptor Binding Site. The modification (e.g., PEG chain, fusion partner) is physically blocking the N-terminal region of the PTH fragment, which is critical for receptor activation.
-
Troubleshooting Step: If possible, change the site of conjugation. For PTH fragments, modifications are often better tolerated at the C-terminus. If using site-specific modification (e.g., on a lysine residue), select a lysine further away from the active N-terminal domain.
-
-
Possible Cause 2: Altered Peptide Conformation. The modification has induced a change in the secondary structure of the peptide, reducing its ability to adopt the correct conformation for receptor binding.
-
Troubleshooting Step: Perform structural analysis using techniques like Circular Dichroism (CD) spectroscopy to compare the conformation of the modified peptide to the unmodified parent peptide. If a significant change is observed, redesigning the linker or the conjugation chemistry may be necessary.
-
Issue 2: The in vivo half-life of our lipidated PTH peptide is not substantially longer than the unmodified version.
-
Possible Cause 1: Insufficient Albumin Binding. The attached lipid chain may be too short or have a suboptimal structure to achieve high-affinity binding to serum albumin.
-
Troubleshooting Step: Increase the length of the fatty acid chain (e.g., from C16 to C18 or C20) or use a diacid lipid, which has been shown to enhance albumin binding. Test the albumin binding affinity in vitro using methods like surface plasmon resonance (SPR) or a competitive binding assay before proceeding to further in vivo studies.
-
-
Possible Cause 2: In Vivo Instability. The linker connecting the lipid to the peptide may be susceptible to cleavage by plasma enzymes.
-
Troubleshooting Step: Analyze plasma samples from in vivo studies for the presence of the cleaved, unmodified peptide. If cleavage is detected, consider using a more stable, non-cleavable linker in your design.
-
Issue 3: Our PEGylated PTH(13-34) conjugate is difficult to purify and shows high polydispersity.
-
Possible Cause: Non-specific Conjugation. The PEGylation reaction is targeting multiple sites on the peptide (e.g., N-terminus and lysine side chains), resulting in a heterogeneous mixture of products.
-
Troubleshooting Step: Employ a site-specific PEGylation strategy. One approach is to use a PEG-salicylaldehyde ester that specifically ligates to an N-terminal serine residue. Alternatively, use a PTH variant where only a single target lysine is available for conjugation. Ensure purification methods like reverse-phase HPLC are optimized to separate the desired mono-PEGylated product from unreacted peptide and multi-PEGylated species.
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Half-Life for Unmodified and Modified PTH Analogs
| Peptide Analog | Modification Strategy | Species | Plasma Half-Life | Citation(s) |
| PTH(1-84) | - | Human | ~2-4 minutes | |
| PTH(1-34) | - | Human | < 10 minutes (IV), ~1-1.3 hours (SC) | |
| LA-PTH (Hybrid Analog) | - | Rat | ~7.3 minutes | |
| PTH(1-34)-vitamin D | D-VITylation (Binds to DBP) | Rat | 7-15 hours | |
| PTH(1-34)-vitamin D | D-VITylation (Binds to DBP) | Cynomolgus Monkey | 24-32 hours | |
| PTH(1-34) Analog | C18 Diacid attached to Lys27 | Mouse | ~5-fold longer than PTH(1-84) | |
| Factor XII Peptide | C-terminal Acylated Motif (EYEK(palm)EYE) | Rodent | ~7 hours (vs. 13 min for unmodified) |
Table 2: In Vitro Bioactivity of Modified PTH Analogs
| Peptide Analog | Modification | Assay System | EC50 / Potency Comparison | Citation(s) |
| PTH-Lys27-AGC | C18 Diacid at Lys27 | TR-FRET cAMP Assay | 84.98 pM (vs. 196.75 pM for PTH(1-34)) | |
| LA-PTH-1 | Fusion to GHBP and PTHR Extracellular Domain | Dual Luciferase Reporter Assay | ~222 nM (~30-fold less potent than PTH(1-34)) | |
| LA-PTH-2 | Fusion to GHBP | Dual Luciferase Reporter Assay | ~14 nM (Equipotent to PTH(1-34)) | |
| PTH-CBD | Fusion to Collagen-Binding Domain | cAMP Accumulation Assay | Active (Increased cAMP) |
Experimental Protocols
Protocol 1: Site-Specific N-Terminal PEGylation of a PTH Fragment (with N-Terminal Serine)
This protocol is adapted from a method for ligating a PEG-salicylaldehyde ester to an N-terminal serine residue.
-
Peptide Preparation: Synthesize or procure the PTH(13-34) fragment with its native N-terminal serine. Ensure the peptide is purified to >95% by HPLC and lyophilized.
-
Reagent Preparation: Dissolve the lyophilized PTH fragment in a suitable buffer (e.g., 10 mM PBS, pH 7.5). Synthesize or procure a PEG-salicylaldehyde ester.
-
Ligation Reaction: Add the PEG-salicylaldehyde ester to the peptide solution. A molar excess of the PEG reagent is often used to drive the reaction to completion.
-
Monitoring: Monitor the progress of the conjugation reaction by analytical HPLC. The appearance of a new, higher molecular weight peak and the disappearance of the original peptide peak indicate successful ligation. The reaction is typically complete within 1-2 hours.
-
Cleavage (if applicable): If an acid-labile linker was used in the PEG reagent, the intermediate may require cleavage with an acid like trifluoroacetic acid (TFA) to yield the final stable product.
-
Purification: Purify the final PEGylated PTH fragment using preparative reverse-phase HPLC (RP-HPLC) to separate the mono-PEGylated product from unreacted peptide, excess PEG reagent, and any side products.
-
Characterization: Confirm the identity and purity of the final product using MALDI-TOF or ESI mass spectrometry to verify the expected molecular weight. Purity should be assessed by analytical HPLC.
Protocol 2: In Vitro Bioactivity Assessment via cAMP Assay
This is a general protocol for measuring the ability of a PTH analog to stimulate cAMP production in cells expressing the PTH1R.
-
Cell Culture: Culture cells stably expressing the human PTH1R (e.g., UMR-106 or HEK293-PTH1R cells) in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
Ligand Preparation: Prepare serial dilutions of the test articles (e.g., modified PTH(13-34)) and a reference standard (unmodified PTH(13-34)) in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Stimulation: Remove the culture media from the cells and add the prepared ligand dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive ELISA, a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, or a luciferase-based reporter system.
-
Data Analysis: Plot the response (e.g., TR-FRET signal) against the logarithm of the ligand concentration. Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (maximal response) for each compound. Compare the EC50 value of the modified peptide to the unmodified standard to determine relative potency.
Visualizations
Caption: PTH(13-34) selectively activates the PKC signaling pathway via the PTH1R.
Caption: Experimental workflow for developing a long-acting PTH(13-34) analog.
Caption: Decision tree for troubleshooting common issues in PTH modification experiments.
References
- 1. Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and in vivo evaluation of an orally available enteric-microencapsulated parathyroid hormone (1-34)-deoxycholic acid nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Proteolytic Degradation of Pth (13-34) (human)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the proteolytic degradation of human Parathyroid Hormone (13-34) [PTH (13-34)] during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is PTH (13-34) and why is it susceptible to degradation?
PTH (13-34) is a fragment of the full-length parathyroid hormone. Like many peptide hormones, it is susceptible to degradation by proteases, which are enzymes that break down proteins and peptides.[1][2] Its relatively short sequence and lack of a complex tertiary structure make it an accessible target for various proteases present in biological samples like blood and tissue extracts.
Q2: What are the primary factors contributing to the degradation of PTH (13-34) in experimental samples?
The primary factors include:
-
Presence of Proteases: Biological samples are rich in endogenous proteases that can rapidly degrade peptides.[3][4]
-
Sample Handling and Storage: Improper handling, delayed processing, and incorrect storage temperatures can accelerate proteolytic activity.[1]
-
Sample Type: The choice of anticoagulant and whether serum or plasma is used can significantly impact peptide stability. EDTA plasma is generally recommended for PTH stability.
-
Incubation Conditions: The temperature, pH, and duration of experimental incubations can all influence the rate of degradation.
Q3: How can I minimize proteolytic degradation during blood sample collection?
To minimize degradation at the point of collection, it is crucial to:
-
Use collection tubes containing a protease inhibitor cocktail or at least EDTA, which inhibits metalloproteases.
-
Process the blood sample as quickly as possible to separate plasma or serum from cells, which can release proteases upon lysis.
-
Keep the samples on ice during collection and processing to reduce enzymatic activity.
Q4: What are the recommended storage conditions for PTH (13-34) samples?
For long-term storage, it is recommended to keep samples at -80°C. For short-term storage (up to 72 hours), 4°C is acceptable for samples in EDTA plasma. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Q5: What is a protease inhibitor cocktail, and when should I use it?
A protease inhibitor cocktail is a mixture of several different protease inhibitors that target a broad range of proteases. It is recommended to use a protease inhibitor cocktail when working with samples that have high proteolytic activity, such as cell lysates or tissue homogenates, or when long incubation times are necessary. Commercial cocktails are available, or you can prepare your own based on the specific proteases you expect to be present in your sample.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of PTH (13-34) in my assay.
| Possible Cause | Suggested Solution |
| Proteolytic Degradation | Ensure proper sample collection and handling procedures are followed. Add a broad-spectrum protease inhibitor cocktail to your samples immediately after collection. |
| Improper Storage | Aliquot samples to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. |
| Assay Interference | Some components in the sample matrix may interfere with the assay. Perform spike and recovery experiments to assess for matrix effects. |
Problem: My results show high variability between sample replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize your sample processing protocol to ensure all samples are treated identically. This includes timing, temperature, and the addition of inhibitors. |
| Variable Protease Activity | The levels of endogenous proteases can vary between samples. The use of a potent protease inhibitor cocktail can help to normalize this variability. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when working with small volumes of peptide solutions and inhibitors. |
Problem: I suspect my peptide is degrading during the assay procedure itself.
| Possible Cause | Suggested Solution |
| Long Incubation Times at Room Temperature | Minimize the time samples are incubated at room temperature. If possible, perform incubation steps at 4°C. |
| Proteases in Assay Reagents | While less common, some assay reagents may contain contaminating proteases. You can test for this by incubating the peptide with the reagents alone and measuring for degradation. |
| Suboptimal Buffer Conditions | Ensure the pH and composition of your assay buffers are not conducive to protease activity. |
Detailed Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for PTH (13-34) Analysis
-
Preparation:
-
Label pre-chilled EDTA-containing collection tubes.
-
Prepare a stock solution of a broad-spectrum protease inhibitor cocktail.
-
-
Collection:
-
Collect whole blood directly into the chilled EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitors.
-
Place the tube on ice immediately.
-
-
Processing:
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to a fresh, pre-chilled polypropylene tube.
-
-
Storage:
-
For immediate analysis, keep the plasma on ice.
-
For short-term storage (up to 24 hours), store at 4°C.
-
For long-term storage, aliquot the plasma into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a General-Purpose Protease Inhibitor Cocktail (100X Stock)
This protocol provides a recipe for a general-purpose protease inhibitor cocktail. The final concentrations in the sample should be 1X.
| Inhibitor | Target Proteases | 100X Stock Concentration | Solvent |
| AEBSF | Serine proteases | 100 mM | Water |
| Aprotinin | Serine proteases | 200 µM | Water |
| Bestatin | Aminopeptidases | 1 mM | Water |
| E-64 | Cysteine proteases | 100 µM | Water |
| Leupeptin | Serine and Cysteine proteases | 100 µM | Water |
| Pepstatin A | Aspartic proteases | 100 µM | DMSO |
| EDTA | Metalloproteases | 100 mM | Water |
Preparation Steps:
-
Prepare individual stock solutions of each inhibitor in the specified solvent.
-
To prepare the 100X cocktail, mix the appropriate volumes of each stock solution. Note: Add Pepstatin A last to avoid precipitation.
-
Store the 100X cocktail in small aliquots at -20°C.
-
Before use, thaw an aliquot and add it to your sample at a 1:100 dilution (e.g., 10 µL of 100X cocktail to 990 µL of sample).
Quantitative Data on Peptide Stability
Table 1: Stability of Parathyroid Hormone (PTH) Under Various Storage Conditions
| Sample Type | Storage Temperature | Duration | Stability |
| EDTA Whole Blood | Room Temperature | At least 24 hours | Stable |
| EDTA Plasma | Room Temperature | At least 48 hours | Stable |
| Clotted Blood | Room Temperature | After 3 hours | Losses observed |
| Serum | Room Temperature | After 2 hours | Losses observed |
| EDTA Plasma | 4°C | At least 72 hours | Stable |
| Serum | 4°C | At least 24 hours | Stable |
Table 2: Efficacy of Different Protease Inhibitors on Peptide Hormone Stability
| Peptide Hormone | Condition | Inhibitor | Half-life (t½) |
| PTH | Room Temperature, 48 hours | Protease Inhibitor Cocktail (PIC) | Degradation inhibited |
| GLP-1 | Room Temperature | DPP-IV and other protease inhibitors | > 96 hours |
| GIP | Room Temperature | DPP-IV and other protease inhibitors | > 96 hours |
| Glucagon | Room Temperature | DPP-IV and other protease inhibitors | 45 hours |
| PTH(1-34) | Post-injection in mice | Lipidation (Palm-PTH(1-34)) | 1.9 hours (vs. 0.3 hours for unmodified) |
Visual Diagrams
Caption: Workflow for Minimizing PTH (13-34) Degradation.
Caption: Key Protease Classes and their Inhibitors.
Caption: Troubleshooting Logic for Low PTH (13-34) Recovery.
References
- 1. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. bosterbio.com [bosterbio.com]
- 4. goldbio.com [goldbio.com]
Technical Support Center: Validating the Bioactivity of Synthetic PTH (13-34) (Human)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the bioactivity of synthetic human Parathyroid Hormone (PTH) (13-34).
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of synthetic human PTH (13-34)?
A1: Synthetic human PTH (13-34) is a C-terminal fragment of the full-length parathyroid hormone. Unlike the full-length hormone or the N-terminal fragment PTH (1-34), PTH (13-34) does not typically stimulate the production of cyclic AMP (cAMP) via the protein kinase A (PKA) pathway. Instead, its primary biological activity is mediated through the activation of the protein kinase C (PKC) signaling pathway. This activation can subsequently lead to the phosphorylation of downstream targets, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Q2: My synthetic PTH (13-34) is not showing any activity in a cAMP assay. Is my peptide faulty?
A2: Not necessarily. A lack of activity in a cAMP assay is the expected result for PTH (13-34). This fragment does not contain the N-terminal amino acids required for the activation of adenylyl cyclase, the enzyme responsible for cAMP production. To validate the bioactivity of your PTH (13-34) peptide, you should perform assays that measure the activation of the PKC pathway or the phosphorylation of ERK1/2.
Q3: How should I dissolve and store my synthetic PTH (13-34) peptide?
A3: For optimal solubility and stability, it is recommended to dissolve lyophilized synthetic PTH (13-34) in sterile, distilled water. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is best to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. For short-term storage (up to 5 days), the solution can be kept at 4°C.
Q4: What are common impurities in synthetic peptides that could affect bioactivity?
A4: Common impurities include truncated or deletion sequences (peptides shorter than the target sequence), residual synthesis reagents (like trifluoroacetic acid - TFA), and by-products from side reactions during synthesis. These impurities can interfere with receptor binding or signaling, leading to inaccurate bioactivity results. It is crucial to obtain a certificate of analysis (CoA) from your supplier detailing the purity of the peptide, typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guide
Issue 1: No or low bioactivity observed in a Protein Kinase C (PKC) activation assay.
| Possible Cause | Troubleshooting Steps |
| Peptide Insolubility or Aggregation | - Ensure the peptide is fully dissolved. Sonication may help to break up aggregates. - Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Assay Conditions | - Verify the optimal concentration range for PTH (13-34) in your cell line. A dose-response experiment is recommended. - Ensure the incubation time is appropriate to observe PKC activation, which is often a rapid event (peaking within minutes). |
| Cell Line Unresponsive | - Confirm that the cell line used (e.g., osteosarcoma cells like UMR-106 or ROS 17/2.8) expresses the PTH1 receptor. - Culture cells to an appropriate confluency, as cell density can affect signaling responses. |
| Inactive Peptide | - Check the storage conditions and age of the peptide. - If possible, have the peptide's integrity re-analyzed by HPLC and MS. - Consider oxidation of methionine residues, which can inactivate the peptide. |
Issue 2: Inconsistent or non-reproducible results in ERK1/2 phosphorylation assays (Western Blot).
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain consistent cell passage numbers and seeding densities. - Ensure consistent serum starvation periods to reduce basal ERK1/2 phosphorylation. |
| Technical Variability in Western Blotting | - Ensure equal protein loading by performing a total protein quantification (e.g., BCA assay) and loading equal amounts of protein per lane. - Use a loading control (e.g., β-actin or GAPDH) to normalize the phospho-ERK1/2 signal. - Optimize antibody concentrations and incubation times. |
| Transient Nature of ERK1/2 Phosphorylation | - Perform a time-course experiment to determine the peak of ERK1/2 phosphorylation after PTH (13-34) stimulation (often between 5-20 minutes).[1][2] |
| Sub-optimal Lysis Buffer | - Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of ERK1/2. |
Quantitative Data Summary
The following tables summarize quantitative data for the bioactivity of PTH fragments from published literature. Note that specific EC50 values for PTH (13-34) are not widely reported, and activity can be cell-type dependent.
Table 1: Protein Kinase C (PKC) Activation by PTH Fragments
| Peptide | Cell Line | Concentration | Observed Effect | Citation |
| PTH (1-34) | Rat Osteosarcoma (ROS 17/2.8) | 0.3 nM | ED50 for PKC translocation | [3] |
| PTH (1-34) | Rat Osteogenic Sarcoma (UMR 106-01) | 10-7 M | 1.9-fold increase in membrane PKC activity at 1 min | [4] |
| PTH (1-34) | Human Mesenchymal Stem Cells | 0.2 nM | 1.45-fold increase in PKC activity | [5] |
Table 2: ERK1/2 Phosphorylation Induced by PTH Fragments
| Peptide | Cell Line | Concentration | Observed Effect | Citation |
| PTH (1-34) | Distal Kidney Cells | 10-7 M | ~2.3-fold increase in ERK2 phosphorylation at 10 min | |
| PTH (1-34) | Opossum Kidney Cells | 10-7 M | Biphasic increase in ERK activity: 2.7-fold at 10 min and 4.1-fold at 20 min |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is a general guide for measuring the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.
Materials:
-
Cell line expressing PTH1 receptor (e.g., UMR 106-01 or ROS 17/2.8 cells)
-
Synthetic human PTH (13-34)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 2 mM EGTA, 0.25 M sucrose, and protease inhibitors)
-
Ultracentrifuge
-
PKC activity assay kit (commercial kits are available and recommended)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat cells with varying concentrations of synthetic PTH (13-34) for a short duration (e.g., 1, 5, 15 minutes). Include a vehicle control.
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in homogenization buffer.
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
PKC Activity Measurement:
-
Resuspend the membrane pellet in homogenization buffer containing a mild detergent (e.g., 0.1% Triton X-100).
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Measure the PKC activity in each fraction using a commercial PKC activity assay kit, following the manufacturer's instructions. These kits typically measure the phosphorylation of a specific substrate.
-
-
Data Analysis:
-
Calculate the PKC activity per milligram of protein for both fractions.
-
An increase in the ratio of membrane to cytosolic PKC activity in PTH (13-34)-treated cells compared to the control indicates PKC activation.
-
Protocol 2: ERK1/2 Phosphorylation Assay by Western Blot
This protocol details the steps to detect the phosphorylation of ERK1/2 in response to PTH (13-34) stimulation.
Materials:
-
Cell line expressing PTH1 receptor
-
Synthetic human PTH (13-34)
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with the desired concentration of PTH (13-34) for the determined optimal time (e.g., 10 minutes). Include a vehicle-treated control.
-
-
Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane of the phospho-ERK1/2 antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the fold change in normalized phospho-ERK1/2 levels in treated samples compared to the control.
-
Visualizations
Caption: Signaling pathway of PTH (13-34) via the PKC and ERK1/2 cascade.
Caption: Experimental workflow for validating PTH (13-34) bioactivity.
Caption: Troubleshooting decision tree for validating PTH (13-34) bioactivity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Disruption of parathyroid hormone and parathyroid hormone-related peptide receptor phosphorylation prolongs ERK1/2 MAPK activation and enhances c-fos expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone causes translocation of protein kinase-C from cytosol to membranes in rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationship of parathyroid hormone: activation of phospholipase-C, protein kinase-A and -C in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: PTH(1-34) Versus PTH(13-34) in Stimulating Bone Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Parathyroid Hormone (PTH) fragment (1-34) and its shorter counterpart, PTH(13-34), in the context of their potential to stimulate bone formation. While PTH(1-34), commercially known as Teriparatide, is a well-established anabolic agent for osteoporosis, data on the bone-forming capabilities of PTH(13-34) is sparse, precluding a direct, data-driven comparison of their efficacy. This document summarizes the extensive experimental data available for PTH(1-34) and the limited understanding of PTH(13-34)'s role in bone metabolism.
PTH(1-34): A Potent Anabolic Agent for Bone
Intermittent administration of PTH(1-34) has been demonstrated to potently stimulate new bone formation, a phenomenon often referred to as the "anabolic window".[1] This effect is attributed to a greater stimulation of bone formation over bone resorption.[2] The anabolic actions of PTH(1-34) are mediated through its interaction with the PTH receptor type 1 (PTH1R) on osteoblasts and osteocytes, triggering a cascade of intracellular signaling events.[1]
Key Signaling Pathways of PTH(1-34)
The anabolic effects of PTH(1-34) are primarily initiated through the activation of two major signaling pathways upon binding to PTH1R:
-
cAMP/PKA Pathway: This is the principal pathway for PTH-induced bone anabolism. Binding of PTH(1-34) to PTH1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various transcription factors, including RUNX2, leading to the expression of osteogenic genes.[3]
-
PLC/PKC Pathway: PTH(1-34) can also activate Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The PKC pathway is also implicated in mediating some of the anabolic effects of PTH(1-34).[4]
Diagram of PTH(1-34) Signaling Pathways in Osteoblasts
Caption: PTH(1-34) signaling in osteoblasts.
Experimental Data on PTH(1-34) Induced Bone Formation
Numerous in vitro and in vivo studies have quantified the anabolic effects of PTH(1-34). Key findings are summarized below.
Table 1: In Vitro Effects of PTH(1-34) on Osteoblast Markers
| Cell Type | Treatment | Marker | Result |
| Primary mouse osteoblast-like cells | Intermittent PTH(1-34) for 7 days | Alkaline Phosphatase (ALP) Activity | Dose-dependent increase at subconfluent state |
| Human Mesenchymal Stem Cells (hMSCs) | 0.2 nM intermittent PTH(1-34) | ALP Expression | 1.68-fold increase |
| hMSCs | 0.2 nM intermittent PTH(1-34) | Osterix Expression | 2.14-fold increase |
| SaOS-2 cells | 10⁻⁸M PTH(1-34) | Osteocalcin Promoter Activity | Maximal activation within 4-8 hours |
Table 2: In Vivo Effects of PTH(1-34) on Bone Parameters in Animal Models
| Animal Model | Treatment | Parameter | Result |
| Young rats | 8 µ g/100 g PTH(1-34) single injection | c-fos, c-jun, c-myc, IL-6 mRNA | Rapid and transient increase |
| Ovariectomized rats | 80 µg/kg PTH(1-34) for 5.5 months (3x/week) | Lumbar vertebrae and femur BMD | Significant increase |
| Mice | 80 µg/kg/day PTH(1-34) for 22 weeks | Serum Osteocalcin | Increased within 1 week and maintained |
| Mice | 80 µg/kg/day PTH(1-34) for 22 weeks | Femoral Bone Density | 18% increase over vehicle control |
Experimental Protocols
A representative experimental design for in vivo assessment of PTH(1-34) is as follows:
Animal Model: Ovariectomized (OVX) rats are a common model for postmenopausal osteoporosis.
Treatment Protocol:
-
Acclimatization: Animals are allowed a period of acclimatization.
-
Ovariectomy: Bilateral ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.
-
Treatment Initiation: After a period to allow for bone loss to establish, daily or intermittent subcutaneous injections of PTH(1-34) (e.g., 80 µg/kg) or vehicle control are administered.
-
Duration: Treatment duration can range from several weeks to months.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine).
-
Serum Markers: Blood samples are collected to measure bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-1).
-
Histomorphometry: Tibiae or femora are collected for histological analysis to quantify parameters such as mineral apposition rate (MAR), bone formation rate (BFR), and osteoblast/osteoclast numbers.
-
Workflow for In Vivo PTH(1-34) Efficacy Study
Caption: Typical workflow for an in vivo study.
PTH(13-34): An Enigma in Bone Formation
In stark contrast to the wealth of data on PTH(1-34), there is a significant lack of published experimental studies directly comparing the bone-forming effects of PTH(13-34). The available literature suggests that N-terminally truncated PTH fragments, including PTH(13-34), may not share the same primary anabolic signaling mechanism as PTH(1-34).
One study investigating the regulation of the osteocalcin gene found that PTH analogs that do not stimulate cAMP production, such as PTH(13-34), had no effect on osteocalcin promoter activation. This suggests that PTH(13-34) does not activate the canonical cAMP/PKA pathway, which is considered crucial for the anabolic effects of PTH(1-34).
There is some indication that C-terminal PTH fragments might activate the PKC pathway independently of PLC. However, without direct comparative studies quantifying the effects of PTH(13-34) on key bone formation markers like alkaline phosphatase, osteocalcin, and bone mineral density, a meaningful comparison to PTH(1-34) is not possible.
Conclusion
PTH(1-34) is a well-characterized anabolic agent that stimulates bone formation through the activation of the cAMP/PKA and, to some extent, the PLC/PKC signaling pathways in osteoblasts. Its efficacy has been extensively documented in both in vitro and in vivo models.
Conversely, the role of PTH(13-34) in bone formation remains largely undefined. The limited available evidence suggests it does not activate the primary anabolic signaling pathway utilized by PTH(1-34). Therefore, based on the current scientific literature, a direct comparison of the bone-stimulating efficacy of PTH(1-34) and PTH(13-34) cannot be made. Further research is required to elucidate the potential, if any, of PTH(13-34) as a bone-forming agent and to determine its mechanism of action. Until such data becomes available, PTH(1-34) remains the benchmark for PTH-related anabolic therapies in bone.
References
- 1. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PTH (1-34) and PTHrP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by Parathyroid Hormone (1-34) (PTH (1-34)) and Parathyroid Hormone-related Protein (PTHrP), focusing on their interaction with the type 1 PTH receptor (PTH1R). This comparison is supported by quantitative experimental data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Executive Summary
PTH (1-34) and PTHrP are related peptides that bind to the same receptor, PTH1R, a Class B G protein-coupled receptor (GPCR), to regulate a variety of physiological processes, most notably calcium homeostasis and bone metabolism.[1][2] While they share the same receptor, subtle differences in their binding kinetics and interaction with the receptor lead to distinct downstream signaling profiles. These differences have significant implications for their physiological roles and therapeutic applications. This guide will delve into these nuances, providing a clear comparison of their signaling cascades, supported by experimental evidence.
Signaling Pathway Overview
Both PTH (1-34) and PTHrP initiate signaling by binding to the PTH1R.[3][4] This binding event triggers a conformational change in the receptor, leading to the activation of multiple intracellular signaling pathways. The initial binding is a two-step process: the C-terminal region of the ligand binds to the N-terminal extracellular domain of the receptor, followed by the interaction of the N-terminal region of the ligand with the juxtamembrane region of the receptor, which leads to G protein coupling and signal transduction.[2]
The primary signaling pathways activated by both ligands include:
-
Gαs/cAMP/PKA Pathway: Activation of Gαs leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, to modulate gene expression.
-
Gαq/PLC/PKC Pathway: PTH1R can also couple to Gαq, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
β-Arrestin Pathway and ERK1/2 Activation: Following G protein activation, PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a role in receptor desensitization and internalization. Importantly, β-arrestins can also act as signal transducers, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
A key difference between PTH (1-34) and PTHrP lies in the stability of the ligand-receptor complex and the duration of signaling. PTH (1-34) tends to form a more stable complex with PTH1R, leading to prolonged cAMP signaling, partly due to receptor internalization while still associated with the ligand and Gαs. In contrast, PTHrP dissociates more rapidly, resulting in a more transient cAMP signal.
Signaling Pathway Diagrams
Quantitative Comparison of Signaling Parameters
The following table summarizes key quantitative data from studies directly comparing the effects of PTH (1-34) and PTHrP on various signaling readouts. These values highlight the subtle but significant differences in their potencies and binding affinities.
| Parameter | Ligand | Value | Cell Line | Reference |
| cAMP Accumulation (EC50) | PTH (1-34) | 0.23 nM | CHO-K1-hPTH1R | |
| PTHrP (1-34) | 0.86 nM | CHO-K1-hPTH1R | ||
| β-Arrestin Recruitment (EC50) | PTH (1-34) | 0.65 nM | CHO-K1-hPTH1R | |
| PTHrP (1-34) | 0.87 nM | CHO-K1-hPTH1R | ||
| Receptor Binding (IC50) - RG | PTH (1-34) | 0.33 nM | GP-2.3 | |
| PTHrP (1-36) | 0.32 nM | GP-2.3 | ||
| Receptor Binding (IC50) - R0 | PTH (1-34) | 3.9 nM | GP-2.3 | |
| PTHrP (1-36) | 35 nM | GP-2.3 | ||
| ERK1/2 Phosphorylation (EC50) | PTH (1-34) | ~0.44 nM | GP-2.3 | |
| PTHrP (1-36) | Not explicitly stated in abstract | GP-2.3 |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. RG: G protein-coupled receptor conformation. R0: G protein-uncoupled receptor conformation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to compare PTH (1-34) and PTHrP signaling.
Radioligand Binding Assay
This assay measures the affinity of ligands for the PTH1R.
1. Membrane Preparation:
- Culture cells expressing PTH1R (e.g., HEK293 or CHO cells) to confluency.
- Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
- Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, add membrane preparation, radiolabeled ligand (e.g., 125I-PTH(1-34)), and increasing concentrations of unlabeled competitor ligand (PTH (1-34) or PTHrP).
- For non-specific binding control wells, add a high concentration of unlabeled ligand.
- Incubate at room temperature for a defined period to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
cAMP Accumulation Assay
This assay quantifies the intracellular cAMP produced in response to receptor activation.
1. Cell Culture and Treatment:
- Seed cells expressing PTH1R in a 96-well plate and grow to near confluency.
- Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Stimulate cells with various concentrations of PTH (1-34) or PTHrP for a specified time at 37°C.
2. Cell Lysis and cAMP Measurement:
- Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
- Measure cAMP levels in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), according to the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in each sample from the standard curve.
- Plot the cAMP concentration against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for ERK1/2 Phosphorylation
This technique detects the phosphorylation of ERK1/2 as a marker of MAPK pathway activation.
1. Cell Culture, Treatment, and Lysis:
- Culture cells in 6-well plates and serum-starve overnight to reduce basal ERK phosphorylation.
- Treat cells with different concentrations of PTH (1-34) or PTHrP for a short period (e.g., 5-15 minutes).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST).
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing:
- Strip the membrane of the p-ERK1/2 antibodies and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
5. Data Analysis:
- Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
- Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
- Plot the normalized p-ERK1/2 levels against the logarithm of the ligand concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PTH1R.
1. Assay Principle:
- Utilize a cell line engineered to express a tagged PTH1R and a tagged β-arrestin. Upon ligand-induced receptor activation, the recruitment of β-arrestin brings the two tags into close proximity, generating a detectable signal. Common technologies include Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
2. Cell Plating and Ligand Stimulation:
- Plate the engineered cells in a 96- or 384-well plate.
- Add varying concentrations of PTH (1-34) or PTHrP and incubate for the recommended time (e.g., 60-90 minutes).
3. Signal Detection:
- Add the detection reagents according to the assay kit manufacturer's protocol.
- Measure the luminescent or fluorescent signal using a plate reader.
4. Data Analysis:
- Plot the signal intensity against the logarithm of the ligand concentration.
- Fit the data to a sigmoidal dose-response curve to calculate the EC50 for β-arrestin recruitment.
Experimental Workflow Visualization
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]
- 4. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of PTH(13-34) and Other Parathyroid Hormone Fragments
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of parathyroid hormone (PTH) fragments on receptor binding and downstream signaling pathways.
This guide provides an objective in vitro comparison of the parathyroid hormone fragment PTH(13-34) with other key PTH fragments. The data presented herein, compiled from various studies, offers insights into the structure-function relationships of these peptides and their potential as modulators of the PTH receptor 1 (PTH1R). All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Comparative Analysis of Receptor Binding and Functional Activity
The biological activity of parathyroid hormone is mediated not only by the full-length peptide (PTH(1-84)) but also by various circulating fragments. These fragments can exhibit diverse effects, ranging from agonism to antagonism, and can signal through different intracellular pathways. This section compares PTH(13-34) with other notable PTH fragments in terms of their receptor binding affinity, and their ability to stimulate the primary downstream signaling pathways: cyclic adenosine monophosphate (cAMP) production and extracellular signal-regulated kinase (ERK) phosphorylation.
Data Summary
The following tables summarize the available in vitro data for PTH(13-34) and other relevant PTH fragments. It is important to note that the data has been aggregated from multiple studies using different cell lines and experimental conditions, which may influence the absolute values. Therefore, comparisons should be interpreted with consideration of the experimental context.
Table 1: Comparative Receptor Binding Affinities of PTH Fragments
| Fragment | Description | Receptor Binding Affinity (Ki or IC50, nM) | Cell System | Reference |
| PTH(1-34) | N-terminal bioactive fragment | 0.1 - 10 | Various (e.g., COS-7, HEK293) | [1][2][3] |
| PTH(13-34) | N-terminally truncated fragment | Lower affinity than PTH(1-34) | Not specified | [4] |
| PTH(7-34) | N-terminally truncated antagonist | 10 - 100 | Various | [5] |
| PTHrP(1-36) | PTH-related protein fragment | 0.3 - 5 | GP-2.3 cells |
Note: Direct Ki or IC50 values for PTH(13-34) from comparative binding assays are not consistently reported in the literature, but it is generally characterized as having lower affinity than PTH(1-34).
Table 2: Comparative Efficacy in cAMP Stimulation
| Fragment | EC50 for cAMP Production (nM) | Emax (% of PTH(1-34)) | Cell System | Reference |
| PTH(1-34) | 0.1 - 5 | 100% | HEK293, GD5Y cells | |
| PTH(13-34) | No significant cAMP stimulation | - | Not specified | |
| PTH(7-34) | No significant cAMP stimulation | - | Distal kidney cells | |
| PTHrP(1-36) | 0.1 - 3 | ~100% | HEK293 cells |
Table 3: Comparative Efficacy in ERK1/2 Phosphorylation
| Fragment | Potency for ERK1/2 Activation | Emax (% of PTH(1-34)) | Cell System | Reference |
| PTH(1-34) | Potent activator | 100% | Distal kidney cells, GP-2.3 cells | |
| PTH(13-34) | Can activate PKC-dependent pathways, suggesting potential for ERK activation | Not determined | Not specified | |
| PTH(7-34) | No significant activation | - | Distal kidney cells | |
| PTHrP(1-36) | Potent activator | ~100% | GP-2.3 cells |
Signaling Pathways
PTH fragments can differentially activate downstream signaling cascades upon binding to the PTH1R, a G protein-coupled receptor (GPCR). The two major pathways are the Gs-cAMP-PKA pathway and the Gq-PLC-PKC pathway, both of which can lead to the phosphorylation of ERK1/2. Some fragments, however, may activate signaling pathways independent of cAMP production.
Figure 1: Simplified diagram of the major signaling pathways activated by PTH fragments through the PTH1R.
Studies suggest that fragments like PTH(13-34) may act as biased ligands, preferentially activating certain pathways over others. For instance, some C-terminal PTH fragments can activate Protein Kinase C (PKC) through a Phospholipase C (PLC)-independent mechanism. This highlights the complexity of PTH receptor signaling and the potential for developing pathway-selective drugs.
Experimental Protocols
Accurate and reproducible in vitro data is fundamental to the comparative analysis of PTH fragments. This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of PTH fragments for the PTH1R.
Objective: To measure the ability of unlabeled PTH fragments to compete with a radiolabeled ligand for binding to the PTH1R.
Materials:
-
HEK293 cells transiently or stably expressing the human PTH1R.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]PTH(1-34)).
-
Unlabeled PTH fragments (competitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture and harvest PTH1R-expressing cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled PTH fragment.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 22°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: A generalized workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of PTH fragments to stimulate the production of intracellular cAMP, a key second messenger in the Gs signaling pathway.
Objective: To quantify the amount of cAMP produced in cells upon stimulation with PTH fragments.
Materials:
-
HEK293 cells expressing the PTH1R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
PTH fragments.
-
cAMP immunoassay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Seed PTH1R-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with stimulation buffer for a short period (e.g., 10-15 minutes).
-
Stimulation: Add varying concentrations of PTH fragments to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the instructions of the cAMP immunoassay kit.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the immunoassay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PTH fragment concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a key downstream event in many GPCR signaling pathways.
Objective: To determine the effect of PTH fragments on the phosphorylation status of ERK1 and ERK2.
Materials:
-
Cells expressing the PTH1R.
-
Serum-free medium.
-
PTH fragments.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with different concentrations of PTH fragments for various time points (e.g., 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each condition.
Conclusion
The in vitro analysis of PTH fragments reveals a complex and nuanced pharmacology at the PTH1R. While N-terminal fragments like PTH(1-34) are potent agonists that stimulate both cAMP and ERK signaling pathways, truncated fragments such as PTH(13-34) and PTH(7-34) exhibit different profiles. PTH(7-34) is generally considered an antagonist, whereas PTH(13-34) appears to be a weak partial agonist or a biased ligand, potentially signaling through cAMP-independent mechanisms.
The data and protocols presented in this guide provide a framework for the continued investigation of these and other PTH fragments. A thorough understanding of their differential effects on receptor binding and signaling is crucial for the design of novel therapeutics targeting the PTH1R with improved efficacy and safety profiles. Future studies employing standardized cell systems and a wider range of PTH fragments will be invaluable in further elucidating the intricate structure-activity relationships of these important signaling molecules.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Navigating the Landscape of PTH Analogs for Hypoparathyroidism: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Parathyroid Hormone (PTH) analogs, with a focus on the available preclinical data for PTH (13-34) in animal models of hypoparathyroidism. While direct in vivo efficacy data for PTH (13-34) in correcting the biochemical hallmarks of hypoparathyroidism remains limited, this guide synthesizes the current understanding of its signaling properties and contrasts them with well-established PTH therapies.
Hypoparathyroidism, a condition characterized by deficient PTH secretion, leads to hypocalcemia and hyperphosphatemia. Hormone replacement therapy with PTH analogs is a cornerstone of treatment. This guide delves into the preclinical evidence for various PTH fragments, offering a framework for evaluating their therapeutic potential.
Comparative Efficacy of PTH Analogs in Animal Models
The following table summarizes the effects of different PTH analogs on key biochemical parameters in animal models of hypoparathyroidism, primarily the thyroparathyroidectomized (TPTX) rat model. It is important to note the absence of published in vivo studies specifically evaluating the efficacy of PTH (13-34) in restoring calcium and phosphate homeostasis in these models.
| Treatment | Animal Model | Effect on Serum Calcium | Effect on Serum Phosphate | Signaling Pathway Activation | Reference |
| PTH (1-34) (Teriparatide) | TPTX Rats | Increases serum calcium. | Decreases serum phosphate. | Activates Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways. | [1] |
| PTH (1-84) (Recombinant Human PTH) | TPTX Rats | Increases serum calcium, though the effect may be modest and transient in rats. | Decreases serum phosphate. | Activates PKA and PKC pathways. | [2] |
| Long-Acting PTH (LA-PTH) Analog | TPTX Rats | Induces a sustained increase in serum calcium to near-normal levels. | Induces a sustained decrease in serum phosphate. | Not explicitly detailed, but acts via PTH receptor. | [2] |
| PTH (13-34) (human) | Rat Renal Proximal Tubules (in vitro) | No in vivo data available on serum calcium correction. | No in vivo data available on serum phosphate correction. | Increases PKC activity; does not stimulate PKA activity. | |
| C-terminal PTH Fragments (e.g., hPTH-(7-84)) | TPTX Rats | Decreases ionized calcium concentration and can antagonize the calcemic effects of PTH (1-34) and PTH (1-84). | Not explicitly detailed. | Acts via a receptor different from the classical PTH/PTHrP receptor. | [3] |
Signaling Pathways of PTH Analogs
The biological effects of PTH and its analogs are mediated primarily through the PTH receptor 1 (PTH1R), a G protein-coupled receptor. The N-terminal region of PTH is crucial for receptor activation and signaling.
Caption: Simplified PTH receptor signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the preclinical evaluation of novel therapies for hypoparathyroidism.
Induction of Hypoparathyroidism in a Rat Model (Surgical)
A widely accepted and reliable method for creating an animal model of hypoparathyroidism is through surgical thyroparathyroidectomy (TPTX) in rats.
Caption: General experimental workflow for evaluating a test compound in a TPTX rat model.
Surgical Procedure: Thyroparathyroidectomy (TPTX) in Rats
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable combination of ketamine/xylazine).
-
Surgical Preparation: The ventral neck area is shaved and disinfected with an antiseptic solution.
-
Incision: A midline ventral cervical incision is made to expose the trachea and surrounding muscles.
-
Gland Identification and Removal: The thyroid and parathyroid glands are carefully identified. The parathyroid glands are then meticulously excised. In a total TPTX model, the thyroid gland is also removed.
-
Closure: The muscle layers and skin are sutured.
-
Post-operative Care: The animal is monitored during recovery and may require calcium supplementation in the drinking water to prevent severe hypocalcemic tetany, depending on the experimental design.
-
Confirmation of Hypoparathyroidism: Successful surgery is confirmed by measuring low serum calcium and high serum phosphate levels a few days post-operation.
Measurement of Key Biochemical Parameters
Serum Calcium and Phosphate Levels:
-
Sample Collection: Blood samples are collected from the rats at specified time points via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: The blood is allowed to clot, and serum is separated by centrifugation.
-
Analysis: Serum calcium and phosphate concentrations are determined using automated biochemical analyzers or colorimetric assay kits.
Bone Turnover Markers:
-
Markers of Bone Formation:
-
Osteocalcin (OCN): A protein secreted by osteoblasts, measured in serum using ELISA kits.
-
Alkaline Phosphatase (ALP): An enzyme involved in bone mineralization, with bone-specific isoenzymes measured in serum.
-
-
Markers of Bone Resorption:
-
C-terminal telopeptide of type I collagen (CTX-I): A fragment of collagen released during bone resorption, measured in serum or urine using ELISA kits.
-
Tartrate-resistant acid phosphatase (TRAP): An enzyme expressed by osteoclasts, with its activity measured in serum.
-
Conclusion
The existing preclinical data provide a strong foundation for understanding the efficacy of N-terminal PTH analogs like PTH (1-34) and PTH (1-84) in animal models of hypoparathyroidism. These agents have demonstrated the ability to correct hypocalcemia and hyperphosphatemia. In contrast, the in vivo efficacy of PTH (13-34) in these models has not been reported. The available in vitro data suggest that PTH (13-34) can activate the PKC signaling pathway, but its inability to stimulate the PKA pathway, a key mediator of PTH's calcemic effects, raises questions about its potential as a standalone therapy for hypoparathyroidism. Furthermore, studies on larger C-terminal fragments suggest a potential antagonistic effect on the calcemic actions of N-terminal PTH fragments.
Future research should focus on conducting rigorous in vivo studies to elucidate the precise effects of PTH (13-34) on calcium and phosphate homeostasis in well-established animal models of hypoparathyroidism. Such studies are essential to determine if this fragment holds any therapeutic promise, either alone or in combination with other PTH analogs, for the management of this challenging endocrine disorder.
References
- 1. Parathyroid hormone increases the expression level of matrix metalloproteinase-13 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic carboxyl-terminal fragments of parathyroid hormone (PTH) decrease ionized calcium concentration in rats by acting on a receptor different from the PTH/PTH-related peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pth (13-34) and Pth (1-84) on gene expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Parathyroid Hormone (PTH) fragment (1-34) (Teriparatide) and the full-length PTH(1-84) on gene expression, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Executive Summary
Both PTH(1-34) and PTH(1-84) are known to exert significant influence on bone metabolism, primarily through the activation of the PTH receptor type 1 (PTH1R). While both molecules are used in research and clinical settings, their comparative effects on global gene expression are not extensively documented in head-to-head studies. Existing research, however, provides valuable insights into their overlapping and potentially distinct regulatory functions.
Available data suggests that for a subset of key genes involved in bone turnover, the effects of PTH(1-34) and PTH(1-84) are largely equivalent when administered at equimolar doses. Both peptides have been shown to activate similar signaling pathways, leading to the regulation of common target genes. This guide synthesizes the findings from key studies to provide a comparative overview.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative data from studies directly comparing the effects of PTH(1-34) and PTH(1-84) on the expression of specific genes in bone cells.
Table 1: In Vivo Comparison of AP-1 Gene Expression in Mouse Femur [1]
| Gene | Peptide | Dose Range (nmol/kg) | Peak Expression Time | Outcome |
| c-jun | hPTH(1-34) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase |
| hPTH(1-84) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase | |
| junB | hPTH(1-34) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase |
| hPTH(1-84) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase | |
| c-fos | hPTH(1-34) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase |
| hPTH(1-84) | 0 - 19.4 | 30 minutes | Equivalent, dose- and time-dependent increase | |
| fra-2 | hPTH(1-34) | 0 - 19.4 | 60 minutes | Equivalent, dose- and time-dependent increase |
| hPTH(1-84) | 0 - 19.4 | 60 minutes | Equivalent, dose- and time-dependent increase |
Summary: In a study using young male BALB/c mice, both hPTH(1-34) and hPTH(1-84) induced equivalent increases in the steady-state mRNA levels of the AP-1 family members c-jun, junB, c-fos, and fra-2 in the distal femur metaphyses.[1] The expression of fosB, fra-1, and junD was not significantly affected by either peptide.[1]
Table 2: In Vitro Comparison of Osteocalcin Promoter Activity in SaOS-2 Cells
| Gene Promoter | Peptide | Concentration | Time for Max. Activity | Outcome |
| Osteocalcin | PTH(1-34) | 10-8 M | 4-8 hours | Concentration-dependent induction |
| PTH(1-84) | 10-8 M | Not specified | Concentration-dependent induction, similar to PTH(1-34) |
Summary: In human osteosarcoma SaOS-2 cells, both PTH(1-34) and PTH(1-84) were shown to stimulate the transcriptional activity of the rat osteocalcin promoter. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway.
Experimental Protocols
Detailed methodologies from the key comparative studies are provided below to allow for replication and further investigation.
In Vivo Gene Expression Analysis of AP-1 Family[1]
-
Animal Model: Young male BALB/c mice.
-
Treatment: Once-daily subcutaneous injections of human PTH(1-34) or PTH(1-84).
-
Dosage: Doses ranged from 0 to 19.4 nmol/kg.
-
Sample Collection: Distal femur metaphyses were collected at various time points post-injection (peak expression was observed at 30-60 minutes).
-
Gene Expression Analysis: Steady-state mRNA levels of AP-1 genes were profiled. While the specific method is not detailed in the abstract, such studies typically employ quantitative real-time PCR (qRT-PCR) or Northern blotting.
In Vitro Osteocalcin Promoter Activity Assay
-
Cell Line: Human osteosarcoma cell line, SaOS-2.
-
Reporter Construct: A rat osteocalcin promoter (1095 bp) cloned into a promoterless luciferase gene reporter vector.
-
Transfection: SaOS-2 cells were transfected with the osteocalcin promoter-luciferase construct.
-
Treatment: Transfected cells were treated with various analogs of PTH, including PTH(1-34) and PTH(1-84), at a concentration of 10-8 M.
-
Analysis: Luciferase activity was measured to evaluate the transcriptional activity of the osteocalcin promoter at different time intervals (maximal activity observed between 4-8 hours).
Mandatory Visualization
Signaling Pathways
Both PTH(1-34) and PTH(1-84) bind to the PTH1R, a G protein-coupled receptor, to initiate downstream signaling. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various transcription factors, such as CREB (cAMP response element-binding protein), which in turn modulate the expression of target genes.
References
Unraveling the Nuances: A Comparative Guide to the Structural and Functional Differences Between Pth(13-34) and Other PTH Analogs
For Immediate Release
This guide provides a comprehensive comparison of the structural and functional characteristics of the parathyroid hormone (PTH) analog, Pth(13-34), with other key PTH analogs. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical structural distinctions that govern their differential engagement of signaling pathways, supported by experimental data.
Introduction: The Significance of PTH Analogs
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its N-terminal fragment, PTH(1-34) (Teriparatide), is an established anabolic agent for the treatment of osteoporosis. The therapeutic effects of PTH are complex and are mediated through the PTH type 1 receptor (PTH1R), a Class B G protein-coupled receptor (GPCR). Activation of PTH1R can trigger multiple downstream signaling cascades, primarily the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.
The development of various PTH analogs, including N-terminally truncated fragments like Pth(13-34), has been instrumental in dissecting the specific roles of these signaling pathways. Understanding the structural differences that lead to biased agonism—the preferential activation of one signaling pathway over another—is crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. This guide focuses on the structural and functional disparities between Pth(13-34) and other significant PTH analogs, providing a clear overview supported by experimental evidence.
Structural Comparison of PTH Analogs
The biological activity of PTH analogs is intrinsically linked to their primary amino acid sequence and their resulting three-dimensional structure, which dictates their interaction with the PTH1R. The PTH1R possesses a large N-terminal extracellular domain (ECD) and a seven-transmembrane helical domain (TMD). A "two-domain" binding model is widely accepted, where the C-terminal region of the PTH analog binds to the ECD, and the N-terminal region interacts with the TMD to activate the receptor.
Pth(1-34): The Archetypal Agonist
PTH(1-34) contains both the N-terminal activation domain and the C-terminal binding domain. Its structure, particularly in a membrane-mimicking environment, consists of two helical segments. The N-terminal region (residues 1-14) is essential for the activation of adenylyl cyclase and the subsequent cAMP/PKA signaling cascade. The C-terminal region (residues 15-34) is primarily responsible for high-affinity binding to the PTH1R's ECD.
Pth(13-34): A Tool for Pathway Dissection
Pth(13-34) is an N-terminally truncated fragment of PTH(1-34). The most significant structural difference is the absence of the first 12 amino acids. This truncation removes the key residues required for the activation of the Gs/cAMP/PKA signaling pathway. However, it retains a significant portion of the C-terminal region responsible for receptor binding and, importantly, for the activation of the Gq/PLC/PKC pathway. Studies have indicated that the domain responsible for PKC activation lies within the 28-34 region of the PTH molecule.[1]
Other Notable PTH Analogs
-
PTHrP(1-36): Parathyroid hormone-related protein (PTHrP) shares sequence homology with PTH in the N-terminal region and also binds to the PTH1R. While both PTH(1-34) and PTHrP(1-36) activate the PKA pathway, they exhibit differences in their binding to distinct receptor conformations (R0 and RG), leading to variations in signaling duration.
-
[Nle8,18,Tyr34]bPTH(3-34)amide: This analog, lacking the first two N-terminal residues, acts as a competitive antagonist of PTH-stimulated adenylyl cyclase activity but can still activate the PKC pathway.
Quantitative Comparison of Receptor Binding and Signaling
The functional consequences of the structural differences among PTH analogs are evident in their receptor binding affinities and their potency in activating downstream signaling pathways.
| Analog | PTH1R Binding Affinity (Kd/IC50) | cAMP/PKA Pathway Activation (EC50) | PKC Pathway Activation (EC50/Effective Concentration) |
| PTH(1-34) | ~1-3 nM (to ECD)[2] | ~1-2 nM[1] | Biphasic: 1-50 pM and 5-50 nM[1] |
| Pth(13-34) | Lacks high-affinity binding required for AC activation.[3] | Does not stimulate PKA. | Stimulates PKC at physiological concentrations (10⁻¹¹ - 10⁻¹⁰ M). |
| PTHrP(1-36) | Comparable to PTH(1-34) | Potent activator | Can activate PKC |
| [Nle8,18,Tyr34]bPTH(3-34)amide | Binds to PTH1R | Antagonist of AC activation | Activates PKC |
Signaling Pathways and Experimental Workflows
The differential activation of signaling pathways by PTH analogs is a key aspect of their pharmacology. Below are diagrams illustrating the distinct signaling cascades initiated by PTH(1-34) and Pth(13-34), along with a typical experimental workflow for their comparison.
Signaling Pathways
Caption: Differential signaling by PTH(1-34) and Pth(13-34).
Experimental Workflow
Caption: Workflow for comparing PTH analog activity.
Detailed Experimental Protocols
PTH Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kd or IC50) of PTH analogs to the PTH1R.
Materials:
-
HEK293 cells stably expressing human PTH1R.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)amide).
-
Unlabeled PTH analogs (competitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-PTH1R cells to confluence. Harvest cells, homogenize in membrane preparation buffer, and centrifuge to pellet membranes. Resuspend membranes in binding buffer.
-
Binding Reaction: In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of unlabeled PTH analogs.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.
cAMP Accumulation Assay
Objective: To measure the ability of PTH analogs to stimulate intracellular cAMP production.
Materials:
-
SaOS-2 cells or other suitable cell line endogenously or exogenously expressing PTH1R.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
PTH analogs.
-
cAMP assay kit (e.g., ELISA or FRET-based).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of PTH analogs to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay method.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the PTH analog. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PKC Activation Assay (Membrane Translocation)
Objective: To assess the activation of PKC by PTH analogs by measuring its translocation from the cytosol to the cell membrane.
Materials:
-
UMR-106-01 cells or a similar osteoblastic cell line.
-
Cell culture medium.
-
PTH analogs.
-
Homogenization buffer.
-
Ultracentrifuge.
-
PKC activity assay kit or antibodies for Western blotting of PKC isoforms.
Procedure:
-
Cell Treatment: Treat confluent cell cultures with various concentrations of PTH analogs for a short duration (e.g., 1-5 minutes).
-
Cell Lysis and Fractionation: Harvest the cells and homogenize them in an appropriate buffer. Separate the cytosolic and membrane fractions by ultracentrifugation.
-
PKC Measurement:
-
Activity Assay: Measure PKC activity in both fractions using a commercial kit that typically involves the phosphorylation of a specific substrate.
-
Western Blot: Analyze the presence of specific PKC isoforms in the cytosolic and membrane fractions by Western blotting using isoform-specific antibodies.
-
-
Data Analysis: Quantify the amount or activity of PKC in the membrane fraction relative to the total PKC. An increase in the membrane-to-cytosol ratio indicates PKC activation. Plot the response against the log concentration of the analog to determine the dose-response relationship.
Conclusion
The structural differences between Pth(13-34) and other PTH analogs, particularly the absence of the N-terminal activation domain, result in a distinct functional profile. While incapable of activating the canonical cAMP/PKA pathway, Pth(13-34) retains the ability to stimulate the PKC signaling cascade. This biased agonism makes Pth(13-34) an invaluable tool for researchers investigating the specific physiological roles of the PKC pathway in PTH action. A thorough understanding of these structure-function relationships, supported by robust experimental data, is paramount for the rational design of novel PTH-based therapeutics with tailored signaling properties for improved treatment of skeletal and mineral disorders.
References
- 1. The protein kinase-C activation domain of the parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure-function requirements of parathyroid hormone for stimulation of 1,25-dihydroxyvitamin D3 production by rat renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pth (13-34) (human)
For researchers, scientists, and drug development professionals, the safe and compliant disposal of synthetic peptides such as Pth (13-34) (human) is a critical aspect of laboratory management and environmental responsibility. Given that the toxicological properties of many research peptides are not fully characterized, they must be treated as potentially hazardous materials.[1] This guide provides a comprehensive overview of the essential safety and logistical procedures for the proper disposal of Pth (13-34) (human), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, nitrile gloves, and a laboratory coat.[2][3] All handling of Pth (13-34) (human), particularly in its lyophilized powder form, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][4] In case of accidental exposure, follow the first aid measures outlined below.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting and seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of Pth (13-34) (human) waste must be handled systematically, from segregation at the point of generation to final collection by certified professionals. Never dispose of peptide waste down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the foundation of safe waste management. At the point of generation, separate Pth (13-34) (human) waste into the following categories:
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, absorbent paper, and empty vials.
-
Liquid Waste: This category includes unused peptide solutions, contaminated buffers, and solvents (e.g., DMSO, acetonitrile). It is crucial to collect aqueous and organic solvent waste in separate containers.
-
Sharps Waste: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated puncture-resistant sharps container.
Step 2: Containerization and Labeling
-
Collect each waste type in a dedicated, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable.
-
All waste containers must be kept securely closed except when adding waste.
-
Label each container clearly with "Hazardous Waste," the chemical name "Pth (13-34) (human)," the primary hazards (e.g., "Potentially Toxic Chemical"), and the date of accumulation.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic, clearly marked, and ideally within secondary containment to prevent spills.
-
Ensure that incompatible waste types are stored separately.
Step 4: Final Disposal
-
Once a waste container is approximately 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
These entities are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local environmental regulations.
Experimental Protocols
General Protocol for Handling Peptide Waste
While specific disposal protocols for Pth (13-34) (human) are not detailed in the literature, the following general laboratory procedures for peptide waste should be adopted:
-
Preparation: Before starting work that will generate Pth (13-34) (human) waste, prepare the designated and properly labeled waste containers for each waste stream (solid, liquid, sharps).
-
During Experimentation: As waste is generated, immediately place it into the correct container. Do not allow waste to accumulate on the benchtop.
-
Spill Management: In the event of a spill, contain the spill using absorbent materials. For solid spills, carefully sweep up the material to avoid raising dust. For liquid spills, use an inert absorbent. Place all cleanup materials into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, such as an enzymatic detergent followed by a 6% sodium hypochlorite solution, and then rinse thoroughly.
-
Container Management: Do not overfill waste containers. Once a container reaches 90% capacity, seal it securely and move it to the satellite accumulation area to await pickup.
Protocol for Chemical Inactivation of Liquid Waste
For liquid waste containing Pth (13-34) (human), a chemical inactivation step may be considered before disposal, subject to institutional guidelines.
-
Select Reagent: Choose a suitable inactivation reagent. Common options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).
-
Inactivation: In a chemical fume hood, carefully add the liquid peptide waste to an excess of the inactivation solution (e.g., a 1:10 ratio of waste to solution).
-
Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.
-
Neutralization: If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal: The neutralized solution must still be collected as hazardous chemical waste and disposed of through the EHS office.
Quantitative Data for Decontamination
Specific quantitative data for the disposal of Pth (13-34) (human) is not available. However, the following table summarizes key parameters for common chemical decontamination methods applicable to general peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions. | 20-60 minutes. | Effective for many peptides but may be corrosive. |
| Strong Acid/Base | 1 M HCl or 1 M NaOH. | Minimum 30 minutes. | Highly effective but requires a neutralization step before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
Visualization of Disposal Workflow and Signaling Pathway
References
Personal protective equipment for handling Pth (13-34) (human)
Essential Safety and Handling Guide for PTH (13-34) (Human)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Parathyroid Hormone (PTH) (13-34) (Human). The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling PTH (13-34) (human), it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) respirator is recommended.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of PTH (13-34) (human) and the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle the product in a well-ventilated area.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.
-
Tools: Use non-sparking tools to prevent ignition sources.
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
Disposal Plan
Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Collect and arrange for disposal in suitable and closed containers.
Spill Cleanup:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup:
-
Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.
-
Sweep up the spilled material, place it in a bag, and hold it for waste disposal.
-
Avoid raising dust during cleanup.
-
Wash the spill site after the material pickup is complete.
-
Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | If inhaled, move the person into fresh air. If breathing becomes difficult, call a physician. |
| Skin Contact | In case of skin contact, flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. |
| Eye Contact | In case of contact with eyes, flush with copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers. Call a physician. |
| Ingestion | If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician. |
Workflow for Handling and Disposal of PTH (13-34) (Human)
The following diagram outlines the standard operating procedure for the safe handling and disposal of PTH (13-34) (human) in a laboratory setting.
Caption: Workflow for safe handling and disposal of PTH (13-34) (human).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
